Ansamitocin P-3
Beschreibung
Eigenschaften
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9-,18-10-/t19-,23+,24-,25+,28+,31+,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNCARIZFLNLF-HSBZPDDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66584-72-3 | |
| Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ansamitocin P-3 Binding to β-Tubulin: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the molecular interactions, cellular consequences, and experimental methodologies related to the binding of the potent microtubule inhibitor, Ansamitocin P-3, to its target, β-tubulin.
Abstract
This compound, a maytansinoid and potent microtubule-targeting agent, exerts its cytotoxic effects by binding to β-tubulin, a critical component of the eukaryotic cytoskeleton. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a valuable payload for antibody-drug conjugates (ADCs) in cancer therapy. This technical guide provides a comprehensive overview of the this compound binding site on β-tubulin, detailing the quantitative aspects of this interaction, the downstream cellular signaling pathways, and the experimental protocols used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature makes them a key target for anticancer agents. This compound, a structural analogue of maytansine, is a highly potent microtubule inhibitor that has demonstrated significant antitumor activity.[1][2][3] It is the cytotoxic component of the FDA-approved antibody-drug conjugate, trastuzumab emtansine (T-DM1).[3]
This guide delves into the specifics of the this compound and β-tubulin interaction, providing a foundational understanding for further research and development of tubulin-targeting therapeutics.
The this compound Binding Site on β-Tubulin
This compound binds to a specific site on the β-tubulin subunit, which partially overlaps with the binding site of vinblastine (B1199706), another well-known microtubule-destabilizing agent.[1][2] This binding is non-covalent and is stabilized by a network of hydrogen bonds and halogen-oxygen interactions.[1][4] Molecular docking studies suggest that this compound can adopt two different positions within this binding pocket.[1] The binding of this compound induces conformational changes in the tubulin dimer, which in turn inhibits its polymerization into microtubules.[1][5]
Quantitative Data
The interaction of this compound with tubulin and its subsequent cellular effects have been quantified through various in vitro and cell-based assays.
Table 1: Binding Affinity and Polymerization Inhibition
| Parameter | Value | Experimental Context |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | Binding to purified tubulin in vitro[1][3][5] |
| IC50 (Tubulin Polymerization) | ~3.4-3.8 µM | Inhibition of bovine brain tubulin polymerization[6] |
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | IC50 (pM) |
| MCF-7 (Breast Adenocarcinoma) | 20 ± 3 |
| HeLa (Cervical Carcinoma) | 50 ± 0.5 |
| EMT-6/AR1 (Mouse Mammary Tumor) | 140 ± 17 |
| MDA-MB-231 (Breast Adenocarcinoma) | 150 ± 1.1 |
Data compiled from multiple sources.[1][2][4]
Mechanism of Action and Signaling Pathways
The binding of this compound to β-tubulin initiates a cascade of cellular events, culminating in apoptotic cell death.
-
Microtubule Depolymerization: this compound binding inhibits the assembly of tubulin dimers into microtubules and actively promotes the disassembly of existing microtubules.[1][2] This disruption of the microtubule network is a primary trigger for the subsequent cellular responses.
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to the activation of the spindle assembly checkpoint. This results in the arrest of the cell cycle in the G2/M phase.[1][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This process is mediated by the tumor suppressor protein p53. This compound treatment leads to the accumulation of p53, which in turn activates downstream apoptotic effectors.[1][7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the interaction of this compound with β-tubulin and its cellular effects.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in turbidity (light scattering) at 340 nm.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a tubulin polymerization mix on ice: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 1-3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel (B517696) for stabilization, vinblastine for destabilization).
-
Add 10 µL of the compound dilutions (or controls) to the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Analyze the data by plotting absorbance versus time. Calculate the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[6]
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the microtubule network within cells and the effects of drug treatment.
Materials:
-
Cell line of interest (e.g., MCF-7) grown on coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at 37°C.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at 37°C in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.[2]
Flow Cytometry for Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
This compound treated and untreated control cells
-
PBS
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Protocol:
-
Harvest cells (including both adherent and floating populations) and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[8]
Western Blotting for p53 Activation
This technique is used to detect and quantify the levels of specific proteins, such as p53, in cell lysates.
Materials:
-
This compound treated and untreated control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., rabbit anti-p53)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Loading control primary antibody (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibody for loading control (e.g., goat anti-mouse IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody (or run a parallel gel) to normalize for protein loading.[7][9][10]
X-ray Crystallography of Tubulin-Ansamitocin P-3 Complex (Generalized Protocol)
Determining the high-resolution structure of the tubulin-Ansamitocin P-3 complex provides precise information about the binding site and interactions.
Protocol Outline:
-
Protein Purification: Purify tubulin from a suitable source (e.g., bovine brain) to high homogeneity.
-
Complex Formation (Co-crystallization): Incubate purified tubulin with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using vapor diffusion methods (sitting or hanging drop) to identify initial crystal hits.
-
Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known tubulin structure as a search model.
-
Model Building and Refinement: Build the this compound molecule into the electron density map and refine the entire complex structure to high resolution.
Cryo-Electron Microscopy (Cryo-EM) of Microtubule-Ansamitocin P-3 Complex (Generalized Protocol)
Cryo-EM can be used to visualize the structural effects of this compound on microtubules at near-atomic resolution.
Protocol Outline:
-
Microtubule Polymerization: Polymerize purified tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) to form stable microtubules.
-
Complex Formation: Incubate the stabilized microtubules with this compound.
-
Grid Preparation: Apply the microtubule-Ansamitocin P-3 complex to EM grids, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated microtubules using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Perform motion correction, CTF estimation, and particle picking (selecting microtubule segments).
-
3D Reconstruction: Use helical reconstruction software to generate a high-resolution 3D map of the microtubule-Ansamitocin P-3 complex.
-
Model Building and Analysis: Dock an atomic model of the tubulin dimer and this compound into the cryo-EM map and analyze the structural changes induced by the ligand.[11][12][13][14][15]
Conclusion
This compound is a potent inhibitor of microtubule polymerization that binds to the vinblastine site on β-tubulin. This interaction leads to microtubule network disruption, G2/M cell cycle arrest, and p53-mediated apoptosis in cancer cells. The detailed understanding of its binding site and mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of new and improved tubulin-targeting anticancer agents and antibody-drug conjugates. The provided quantitative data and protocols serve as a valuable resource for researchers in this field.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Item - Ansamitocin P3 treatment activated p53. - Public Library of Science - Figshare [plos.figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Cryo-EM of kinesin-binding protein: challenges and opportunities from protein-surface interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM Studies of Microtubule Structural Intermediates and Kinetochore–Microtubule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Protocol for Ansamitocin P-3 Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent maytansinoid derivative, is a microtubule-targeting agent that induces apoptosis in rapidly dividing cells.[1][2][3] Its high cytotoxicity makes it an effective payload for antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. This document provides detailed protocols for the conjugation of this compound (and its derivatives, such as DM1) to monoclonal antibodies (mAbs), the characterization of the resulting ADC, and the evaluation of its in vitro cytotoxicity.
Mechanism of Action
This compound exerts its cytotoxic effect by binding to tubulin, a key component of microtubules.[1][4] This binding disrupts microtubule dynamics, which are essential for the formation and function of the mitotic spindle during cell division. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[1] This sustained arrest ultimately triggers the intrinsic pathway of apoptosis, characterized by the activation of caspase-9 and caspase-3, leading to programmed cell death.[5][6]
Experimental Protocols
Protocol 1: this compound (DM1) Conjugation to Monoclonal Antibodies via Lysine (B10760008) Residues
This protocol describes the conjugation of a pre-activated form of DM1 (SC-VC-PAB-DM1), a derivative of this compound, to the primary amine groups of lysine residues on a monoclonal antibody.[7]
Materials:
-
Monoclonal antibody (mAb) of interest (purified IgG)
-
Antibody DM1 Conjugation (Lysine) Kit (e.g., from BiCell Scientific® or similar) containing:
-
Reaction Buffer (PBS-based saline, pH 8.5)
-
Conjugation Reagent (10x stock of SC-VC-PAB-DM1, 10 mM)
-
Desalting Columns
-
-
Phosphate Buffered Saline (PBS)
-
Microcentrifuge
Procedure:
-
Antibody Preparation:
-
Prepare 1 mg of the monoclonal antibody in 0.5-1.0 ml of PBS.[7]
-
Perform a buffer exchange using a desalting column pre-equilibrated with Reaction Buffer. This is done by applying the antibody solution to the column and centrifuging at 1,000 x g for 1 minute. Repeat this step five times with 1 ml of Reaction Buffer each time to ensure complete buffer exchange.[7]
-
-
Conjugation Reaction:
-
To the buffer-exchanged antibody solution, add 1/10th of the volume of the Conjugation Reagent (10x stock of SC-VC-PAB-DM1).[7]
-
Gently mix the solution and incubate at room temperature for 2 hours.[7] The pH of the reaction buffer should be maintained below 9.0 to limit the drug-to-antibody ratio to approximately 4.[7]
-
-
Purification of the ADC:
-
Stop the reaction and remove unreacted DM1 by performing a buffer exchange using a new desalting column.[7]
-
Pre-equilibrate the desalting column with 5 x 1 ml of Reaction Buffer, centrifuging at 1,000 x g for 1 minute after each wash.[7]
-
Apply the conjugation reaction mixture to the equilibrated desalting column and centrifuge at 1,000 x g for 1 minute to collect the purified ADC.
-
-
Storage:
-
Store the purified this compound ADC at 2-8 °C.
-
Protocol 2: Characterization of the this compound ADC
2.1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides an average DAR for the ADC population.
Materials:
-
Purified this compound ADC
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for this compound (or its derivative).
-
The average DAR can be calculated using the measured absorbances and the molar extinction coefficients of the antibody and the drug at these wavelengths.[1][2]
2.2. Determination of DAR and Drug Load Distribution by Mass Spectrometry (MS)
This method provides a more detailed analysis of the ADC, including the distribution of different drug-loaded species.
Materials:
-
Purified this compound ADC
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., ZenoTOF 7600 system or similar)
-
C4 HPLC column (e.g., Waters ACQUITY BEH C4)
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (B52724) (Mobile Phase B)
-
PNGase F (for deglycosylation, optional)
Procedure:
-
Sample Preparation:
-
LC-MS Analysis:
-
Inject the prepared sample onto the C4 column.
-
Elute the ADC using a gradient of Mobile Phase B.
-
Acquire mass spectra of the intact ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the masses of the different ADC species (antibody with 0, 1, 2, 3, etc., drugs attached).
-
The average DAR is calculated from the relative abundance of each species. Software such as Biologics Explorer can automate this calculation.[8]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of the this compound ADC on a target cancer cell line.[9][10][11]
Materials:
-
Target cancer cell line (expressing the antigen recognized by the mAb)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare a serial dilution of the this compound ADC in complete medium at twice the desired final concentrations.
-
Add 50 µL of the diluted ADC solutions to the appropriate wells, resulting in the final desired concentrations. Include wells with untreated cells as a control.
-
Incubate the plate for 48–144 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line and ADC.[9]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 1–4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
Quantitative Data
The following table summarizes representative quantitative data for this compound and related maytansinoid ADCs. The exact values can vary depending on the specific antibody, linker, and cell line used.
| Parameter | Value | Cell Line(s) | Reference(s) |
| This compound IC50 | 20 ± 3 pM | MCF-7 | [1][12] |
| 50 ± 0.6 pM | HeLa | [1][12] | |
| 140 ± 17 pM | EMT-6/AR1 | [1][12] | |
| 150 ± 1.1 pM | MDA-MB-231 | [1][12] | |
| Typical DAR for Maytansinoid ADCs | 3.5 - 4 | N/A | [8][13] |
| Trastuzumab-Emtansine (T-DM1) IC50 | ~200 nM | Varies | [13] |
Visualizations
Caption: Experimental workflow for this compound ADC synthesis and evaluation.
Caption: Signaling pathway of this compound ADC-induced apoptosis.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
- 5. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. bicellscientific.com [bicellscientific.com]
- 8. sciex.com [sciex.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ansamitocin P-3 Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent microtubule inhibitor belonging to the maytansinoid family of macrolide antibiotics.[1][2] It has demonstrated significant antitumor activity against a variety of cancer cell lines, making it a compound of high interest for cancer research and drug development.[3] These application notes provide a comprehensive overview of the cytotoxic effects of this compound, detailed protocols for assessing its activity, and a summary of its mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[1][4] The compound binds to tubulin, the primary component of microtubules, at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][4] This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[1][5]
The disruption of microtubule function has profound consequences for proliferating cancer cells. The formation of a proper mitotic spindle is prevented, leading to the activation of the spindle assembly checkpoint (SAC).[1][4] Key proteins in this checkpoint, Mad2 and BubR1, are activated, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C) and stalls the cell cycle in the M-phase (mitosis).[1][2][5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This process is mediated by the activation of the p53 tumor suppressor protein, leading to the upregulation of its downstream target p21 and subsequent programmed cell death.[1][2][5]
Data Presentation: Cytotoxicity of this compound
The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | [1] |
| EMT-6/AR1 | Mouse Mammary Tumor (Multi-drug resistant) | 140 ± 17 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1] |
Table 2: Additional Reported Cytotoxic Activities of this compound
| Cell Line | Cancer Type | EC50/ED50 | Reference |
| A-549 | Non-Small Cell Lung Carcinoma | 4 x 10⁻⁷ µg/mL | |
| HT-29 | Colon Adenocarcinoma | 4 x 10⁻⁷ µg/mL | |
| MCF-7 | Breast Adenocarcinoma | 2 x 10⁻⁶ µg/mL | |
| HCT-116 | Colon Carcinoma | 0.081 nM | |
| U937 | Histiocytic Lymphoma | 0.18 nM | [2] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is crucial for evaluating the potential of anticancer compounds. The following are detailed protocols for commonly used cytotoxicity assays.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates again four times with 1% acetic acid and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum release controls.
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Cytotoxicity Assays
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Analysis of Ansamitocin P-3 by HPLC and LC/MS/MS
These application notes provide detailed methodologies for the quantitative analysis of Ansamitocin P-3, a potent antitumor agent, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS). These protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.
HPLC Method for Quantification of this compound in Fermentation Broth
This method is suitable for the routine analysis and quantification of this compound in fermentation broth samples.
Experimental Protocol
a. Sample Preparation:
-
Harvest the fermentation broth.
-
Perform a liquid-liquid extraction of the culture supernatant using an equal volume of ethyl acetate.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for HPLC analysis.
b. Instrumentation and Chromatographic Conditions:
| Parameter | Value |
| Instrument | Agilent 1260 system or equivalent |
| Column | Shim-pack GIST C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 70% Methanol in Water |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | PDA detector at 254 nm |
| Injection Volume | 10 µL |
A similar method for quantification of this compound in fermentation medium has been described using a Diamonsil C18 column (250 mm × 4.6 mm) with an acetonitrile–water gradient mobile phase and detection at 254 nm.[1]
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC analysis of this compound.
LC/MS/MS Method for Quantification of this compound in Rat Plasma
This highly sensitive and specific method is designed for the quantification of this compound in biological matrices such as rat plasma, making it suitable for pharmacokinetic studies.[2][3][4]
Experimental Protocol
a. Sample Preparation: [2][3][4]
-
To 0.2 mL of rat plasma, add the internal standard, depsipeptide FK228.
-
Extract this compound and the internal standard with ethyl acetate.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC/MS/MS system.
b. Instrumentation and Conditions: [2][3][4]
| Parameter | Value |
| LC System | Agilent 1100 Series or equivalent |
| MS System | API 3000 triple quadrupole mass spectrometer or equivalent |
| Column | Betabasic C8 (50 mm x 2.1 mm, 5 µm) |
| Mobile Phase | 70% Acetonitrile / 0.9% Formic Acid in Water |
| Flow Rate | 0.2 mL/min (with pre-source split, 5% to source) |
| Column Temperature | Ambient |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Injection Volume | 10 µL |
c. Mass Spectrometric Transitions: [2][3][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 635.2 | 547.2 |
| Internal Standard (FK228) | 541.5 | 424.0 |
Quantitative Data Summary
The LC/MS/MS method was validated for its performance in quantifying this compound in rat plasma.[2][3][4]
| Validation Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Intra-day Precision (CV%) | 12.9% (at 1 ng/mL), 6.7% (at 10 ng/mL), 5.5% (at 200 ng/mL) |
| Inter-day Precision (CV%) | 10.4% (at 1 ng/mL), 6.5% (at 10 ng/mL), 6.4% (at 200 ng/mL) |
Workflow for LC/MS/MS Analysis of this compound
Caption: Workflow for LC/MS/MS analysis of this compound.
General Considerations
-
Safety: this compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE) in a designated containment facility.
-
Method Validation: For regulatory submissions, full method validation according to ICH guidelines is required. This includes specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Internal Standard: The use of a suitable internal standard is crucial for accurate quantification, especially in complex matrices, to correct for variations in sample preparation and instrument response. Depsipeptide FK228 has been successfully used as an internal standard for the LC/MS/MS analysis of this compound.[2][3][4]
References
- 1. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Linker Chemistry for Ansamitocin P-3 in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent maytansinoid microtubule inhibitor, is a clinically significant payload for Antibody-Drug Conjugates (ADCs).[1][2] Its high cytotoxicity makes it an effective anti-cancer agent when delivered specifically to tumor cells via a monoclonal antibody (mAb).[][4][] The linker, which connects this compound to the mAb, is a critical component that dictates the ADC's stability, efficacy, and safety profile.[6][7][8] This document provides a detailed overview of the linker chemistries used for this compound in ADCs, along with experimental protocols for conjugation and characterization.
This compound exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule assembly, leading to mitotic arrest and apoptosis of cancer cells.[1][][9][10] The potency of this compound, with IC50 values in the picomolar range against various cancer cell lines, underscores the necessity of a stable linker to prevent premature drug release and systemic toxicity.[9][11]
Linker Chemistry for this compound ADCs
The choice of linker technology is paramount in ADC design, influencing parameters such as stability in circulation, the mechanism of payload release, and the potential for a "bystander effect" where the released payload can kill neighboring cancer cells.[12] Linkers for this compound can be broadly categorized as cleavable and non-cleavable.
Caption: General structure of an this compound Antibody-Drug Conjugate.
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream and release the this compound payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.[13]
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell, where concentrations of glutathione (B108866) are significantly higher than in the plasma.[12][14] The steric hindrance around the disulfide bond can be modified to tune the release rate. For instance, α-methyl substitution can increase stability.[15] Maytansinoid derivatives with intrinsic free thiol groups are particularly suited for this type of linkage.[14]
-
Peptide Linkers: These linkers are cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[16] Dipeptides like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are commonly used and demonstrate good plasma stability.[13][15] The Val-Cit linker, in particular, is widely used in clinically approved ADCs.[15]
-
Acid-Sensitive Linkers: Hydrazone linkers are an example of acid-sensitive linkers that hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[14] However, they can exhibit instability in plasma, which can limit their application.[14][17]
Non-Cleavable Linkers
Non-cleavable linkers remain attached to the payload after internalization and degradation of the antibody in the lysosome.[16][18] The active metabolite, therefore, consists of the payload, the linker, and the amino acid residue from the antibody to which it was attached.
-
Thioether Linkers: A common example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®), which utilizes a maytansinoid derivative.[15][16][17] These linkers are known for their high plasma stability.[16][19] A potential drawback is the lack of a bystander effect, as the charged metabolite is less likely to cross cell membranes.[15][19]
Data Presentation
The following tables summarize key quantitative data related to this compound and the characteristics of different linker types.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (pM) |
| MCF-7 | 20 ± 3[9][11] |
| HeLa | 50 ± 0.5[9][11] |
| EMT-6/AR1 | 140 ± 17[9][11] |
| MDA-MB-231 | 150 ± 1.1[9][11] |
| A-549 | 400 (as ED50 in µg/mL x 10^-7)[10] |
| HT-29 | 400 (as ED50 in µg/mL x 10^-7)[10] |
| HCT-116 | 81 (as EC50 in nM)[10] |
Table 2: Comparison of Linker Chemistries for Maytansinoid ADCs
| Linker Type | Release Mechanism | Plasma Stability | Bystander Effect | Example |
| Disulfide | Reduction (e.g., Glutathione) | Moderate to High | Yes | SPDB-DM4[15] |
| Peptide | Protease Cleavage (e.g., Cathepsin B) | High | Yes | mc-Val-Cit-PABC[15] |
| Hydrazone | Acid Hydrolysis | Low to Moderate | Yes | (Used in early ADCs)[14][17] |
| Thioether (Non-cleavable) | Antibody Degradation | Very High | No/Limited | SMCC-DM1[15][17] |
Experimental Protocols
The following are representative protocols for the preparation and characterization of an this compound ADC using a thioether linker.
Caption: Workflow for the conjugation of this compound to an antibody.
Protocol 1: Preparation of this compound Linker-Payload
This protocol describes the synthesis of a maleimide-functionalized this compound derivative, for example, DM1, which is commonly used in ADCs like Kadcyla®. This involves the reduction of this compound followed by reaction with a heterobifunctional linker like SMCC.
-
Materials: this compound, Lithium aluminum hydride (LiAlH4), Dithiothreitol (DTT), N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), Anhydrous tetrahydrofuran (B95107) (THF), Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA), Solvents for purification (e.g., ethyl acetate, hexane).
-
Procedure: a. Reduction of this compound: Dissolve this compound in anhydrous THF and cool to -78°C. Add a solution of LiAlH4 in THF dropwise. Stir the reaction for 1-2 hours at -78°C. Quench the reaction by the slow addition of water. b. Extraction: Extract the product, maytansinol (B1676226), with an organic solvent like DCM. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. c. Thiolation: Dissolve maytansinol in a suitable solvent and react with a thiolating agent in the presence of a base to introduce a free thiol group, creating a derivative like DM1. d. Linker Attachment: React the thiolated maytansinoid (e.g., DM1) with the SMCC linker in the presence of a non-nucleophilic base like DIPEA in a solvent such as DCM. e. Purification: Purify the resulting this compound-linker conjugate (e.g., SMCC-DM1) using column chromatography.
Protocol 2: Antibody Reduction
-
Materials: Monoclonal antibody in a suitable buffer (e.g., PBS), Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Procedure: a. Prepare a stock solution of TCEP. b. Add a calculated molar excess of TCEP to the antibody solution to reduce a specific number of interchain disulfide bonds. c. Incubate the reaction at 37°C for 1-2 hours. d. Remove excess TCEP by buffer exchange using a desalting column.
Protocol 3: Conjugation of this compound-Linker to Antibody
-
Materials: Reduced antibody, this compound-linker conjugate (e.g., SMCC-DM1) dissolved in an organic co-solvent (e.g., DMSO).
-
Procedure: a. Slowly add the this compound-linker solution to the reduced antibody solution with gentle mixing. b. Allow the conjugation reaction to proceed at room temperature for 1-4 hours or overnight at 4°C. c. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
Protocol 4: ADC Purification and Characterization
-
Purification: Purify the ADC from unconjugated payload and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
-
Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. b. Purity and Aggregation: Assess the purity and presence of aggregates using SEC. c. In Vitro Potency: Evaluate the cytotoxicity of the ADC on target antigen-positive and negative cell lines using a cell viability assay (e.g., MTS or CellTiter-Glo).
Mechanism of Action of this compound ADC
Caption: Cellular mechanism of action of an this compound ADC.
The therapeutic action of an this compound ADC begins with the binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome. Inside the lysosome, for ADCs with cleavable linkers, the linker is cleaved by enzymes or the acidic environment, releasing the this compound payload. For non-cleavable linkers, the antibody is degraded, releasing the payload still attached to the linker and an amino acid. The released this compound then enters the cytoplasm, where it binds to tubulin, disrupting microtubule dynamics.[1][9] This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[][9]
Conclusion
The selection of an appropriate linker is a critical determinant of the therapeutic success of an this compound ADC. A deep understanding of the interplay between the antibody, linker, and payload is essential for designing ADCs with an optimal therapeutic window. Both cleavable and non-cleavable linkers have demonstrated clinical utility, each with distinct advantages and disadvantages. The protocols provided herein offer a foundational framework for the development and evaluation of novel this compound ADCs, paving the way for more effective and safer cancer therapies.
References
- 1. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. njbio.com [njbio.com]
- 19. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ansamitocin P-3 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent maytansinoid and microtubule inhibitor, has demonstrated significant anti-tumor activity in various cancer models.[1][2][3] As a structural analogue of maytansine, it functions by depolymerizing microtubules, leading to mitotic arrest and subsequent apoptosis.[2][4] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in in vivo xenograft studies, aiding researchers in the preclinical evaluation of this promising anti-cancer agent.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to tubulin, thereby inhibiting microtubule assembly.[2][4] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][4] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle.[3][5] This mitotic arrest activates the spindle assembly checkpoint proteins, Mad2 and BubR1, which in turn triggers a p53-mediated apoptotic pathway, leading to programmed cell death.[3][4] This pathway involves the nuclear accumulation of p53 and its downstream effector, p21.[3]
Caption: Mechanism of this compound leading to apoptosis.
Data Presentation
In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxicity across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) from in vitro studies are summarized below.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [4] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | [4] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [4] |
In Vivo Efficacy of this compound
While specific tumor growth inhibition data for this compound as a monotherapy in solid tumor xenograft models is limited in publicly available literature, studies on related models demonstrate its anti-tumor potential.
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Mice | B16 Melanoma (intraperitoneal) | 25 µg/kg/day | Significantly prolonged survival time by 130% | |
| Mice | Leukemia SN36 | >1 µg | Significantly suppressed tumor growth | |
| Mice | P388 Leukemia | >1 µg | Increased arrest in metaphase |
Experimental Protocols
A meticulously planned and executed experimental protocol is critical for obtaining reliable and reproducible data in xenograft studies.
Caption: Experimental workflow for in vivo xenograft studies.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol outlines the steps for establishing a subcutaneous tumor model using human cancer cell lines in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Female immunodeficient mice (e.g., BALB/c nude, 4-6 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS, detach using trypsin-EDTA, and neutralize with complete medium.
-
Cell Pellet Collection: Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.
-
Cell Counting and Viability: Resuspend the cells in PBS and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Cell viability should be >90%.
-
Injection Preparation: Resuspend the cells in a 1:1 mixture of PBS and Matrigel (optional) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula:
-
Volume = (Length x Width²) / 2
-
Protocol 2: In Vivo Efficacy Study of this compound
This protocol describes the administration of this compound to tumor-bearing mice and the assessment of its anti-tumor efficacy.
Materials:
-
Tumor-bearing mice from Protocol 1 (tumors of approximately 100-150 mm³)
-
This compound
-
Vehicle for drug formulation (e.g., 10% DMSO in saline, or 20% SBE-β-CD in saline)
-
Sterile syringes and needles for injection
-
Animal balance
Procedure:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, dilute the stock solution with saline to the final desired concentration. For example, for a 25 µg/kg dose in a 20g mouse, the required dose is 0.5 µg. If injecting 100 µL, the concentration would be 5 µg/mL.
-
Alternatively, a formulation using SBE-β-CD in saline can be prepared.
-
-
Drug Administration:
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection). A suggested starting dose is 25 µg/kg/day.
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment duration.
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the following formula:
-
TGI (%) = [1 - ((Mean tumor volume of treated group at endpoint - Mean tumor volume of treated group at start) / (Mean tumor volume of control group at endpoint - Mean tumor volume of control group at start))] x 100
-
-
Conclusion
This compound is a highly potent anti-cancer agent with a well-defined mechanism of action. The provided protocols offer a framework for conducting in vivo xenograft studies to evaluate its efficacy. Careful experimental design and execution are paramount to obtaining robust and meaningful results that can contribute to the preclinical development of this compound. Further studies are warranted to establish the optimal dosing and treatment schedules for various solid tumor types.
References
- 1. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic studies on anti-tumor agent this compound producer Actinosynnema pretiosum in response to ammonium and isobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantifying Ansamitocin P-3 in Biological Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics. Its cytotoxic activity stems from its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[1][2] As a key component in antibody-drug conjugates (ADCs), the precise quantification of this compound in biological matrices is critical for pharmacokinetic, toxicokinetic, and efficacy studies during drug development. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
Analytical Methods for Quantification
The primary methods for the quantification of this compound in biological samples are LC-MS/MS and HPLC. LC-MS/MS is favored for its high sensitivity and selectivity, making it ideal for detecting low concentrations typically found in pharmacokinetic studies. HPLC with UV detection is a robust alternative, though generally less sensitive than LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific electrospray ionization (ESI) LC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma.[3][4] This method utilizes a simple liquid-liquid extraction for sample preparation and multiple reaction monitoring (MRM) for detection.
Table 1: Summary of LC-MS/MS Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 1 - 500 ng/mL in rat plasma[3][4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3][4] |
| Intra-day Precision (CV%) | |
| 1 ng/mL | 12.9%[3][4] |
| 10 ng/mL | 6.7%[3][4] |
| 200 ng/mL | 5.5%[3][4] |
| Inter-day Precision (CV%) | |
| 1 ng/mL | 10.4%[3][4] |
| 10 ng/mL | 6.5%[3][4] |
| 200 ng/mL | 6.4%[3][4] |
| Accuracy | Data not explicitly provided in cited sources. |
| Recovery | Data not explicitly provided in cited sources. |
High-Performance Liquid Chromatography (HPLC)
HPLC methods are commonly used for the analysis of this compound in fermentation broths and can be adapted for biological samples, typically requiring more extensive sample cleanup.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | Agilent Eclipse Plus C18 (4.6 x 250 mm, 5 µm)[2][5] |
| Mobile Phase | 45% Water with 0.5% formic acid : 55% Acetonitrile[2][5] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 254 nm[2][5][6][7] |
| Temperature | 25°C[7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol is based on the method described by Si et al. (2004).[3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.2 mL of rat plasma, add the internal standard (e.g., depsipeptide FK228).
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent
-
Mobile Phase: Isocratic elution with 70% acetonitrile/0.9% formic acid[3][4]
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 3000 triple quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
MRM Transitions:
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Ansamitocin P-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent microtubule-targeting agent that belongs to the maytansinoid family of macrolide antibiotics.[1][2] It exerts its cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cytoskeleton involved in cell division, structure, and intracellular transport.[2][3] By binding to tubulin at the vinblastine (B1199706) site, this compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis, making it a compound of significant interest in cancer research and drug development.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize potential anti-cancer compounds.
Mechanism of Action
This compound functions as a microtubule depolymerizing agent.[2][3] Its primary mechanism involves binding to β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[5] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][2][4] Ultimately, this sustained mitotic arrest triggers the p53-mediated apoptotic pathway, resulting in programmed cell death.[2][3][4]
Quantitative Data Summary
This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) from various studies are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1][2] |
| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 | [1][2] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1][2] |
| U937 | Histiocytic Lymphoma | 180 | [1] |
| A-549 | Lung Carcinoma | 400 (as ED₅₀ in µg/mL) | [6] |
| HT-29 | Colon Adenocarcinoma | 400 (as ED₅₀ in µg/mL) | [6] |
| HCT-116 | Colon Carcinoma | 81 | [6] |
Signaling Pathway
The signaling pathway initiated by this compound leading to apoptosis is depicted below.
High-Throughput Screening Protocols
The following are detailed protocols for primary and secondary assays suitable for high-throughput screening of compounds that mimic the activity of this compound.
Primary High-Throughput Screening: Cell Viability Assay
This protocol is designed to screen large compound libraries for cytotoxic effects, similar to those of this compound.
Experimental Workflow
Protocol:
-
Cell Seeding:
-
Culture a cancer cell line sensitive to this compound (e.g., MCF-7) under standard conditions.
-
Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL in the appropriate culture medium.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well clear-bottom plate (2500 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Addition:
-
Prepare a dilution series of test compounds and this compound (as a positive control) in an appropriate solvent (e.g., DMSO). A typical concentration range for this compound would be from 1 pM to 100 nM.
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution to the corresponding wells of the cell plates.
-
Include wells with DMSO only as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Readout (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the negative (DMSO) and positive (a high concentration of a known cytotoxic agent or this compound) controls.
-
Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC₅₀ value for each compound.
-
Compounds exhibiting an IC₅₀ below a predefined threshold (e.g., < 1 µM) are considered "hits" for further investigation.
-
Secondary High-Throughput Screening: High-Content Imaging of Microtubule Disruption and Mitotic Arrest
This assay confirms the mechanism of action of the primary hits by visualizing their effects on the microtubule network and cell cycle progression.
Experimental Workflow
Protocol:
-
Cell Seeding:
-
Follow the same procedure as in the primary assay, but use 384-well, black-walled, clear-bottom imaging plates.
-
-
Compound Treatment:
-
Treat the cells with the "hit" compounds from the primary screen at multiple concentrations around their IC₅₀ values.
-
Include this compound (e.g., at 50 pM and 100 pM) as a positive control and DMSO as a negative control.
-
Incubate for 24 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) and a DNA counterstain (e.g., DAPI) in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to:
-
Segment individual cells based on the DAPI nuclear stain.
-
Quantify the morphology of the microtubule network in the green channel (Alexa Fluor 488). Look for depolymerization, characterized by a diffuse cytoplasmic signal rather than distinct filaments.
-
Quantify the percentage of cells in mitosis (mitotic index) based on condensed chromatin morphology in the DAPI channel. A significant increase in the mitotic index is indicative of mitotic arrest.
-
-
Biochemical Assay: In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of compounds on tubulin polymerization and can be used to confirm direct interaction with tubulin.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>97% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.
-
Prepare a 10 mM GTP solution.
-
Prepare test compounds and controls (this compound as an inhibitor, paclitaxel (B517696) as a promoter) at 10x the final desired concentration.
-
-
Assay Procedure (Turbidity-based):
-
Add 10 µL of 10x compound solution to the wells of a pre-chilled 96-well or 384-well plate.
-
Add 90 µL of the tubulin/GTP mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the change in absorbance over time.
-
Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the DMSO control.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀.
-
Conclusion
This compound is a valuable tool compound for high-throughput screening campaigns aimed at discovering novel anti-cancer agents that target microtubule dynamics. The provided protocols for cell-based and biochemical assays offer a robust framework for primary screening, hit confirmation, and mechanism of action studies. By employing these HTS methodologies, researchers can efficiently identify and characterize new compounds with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. abscience.com.tw [abscience.com.tw]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to improve Ansamitocin P-3 fermentation yield
Welcome to the Ansamitocin P-3 (AP-3) Fermentation Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the fermentation yield of AP-3, a potent anti-tumor agent.
Troubleshooting Guide
This guide addresses common issues encountered during AP-3 fermentation experiments in a question-and-answer format.
Problem: Low AP-3 Yield Despite Standard Fermentation Conditions
Question: My Actinosynnema pretiosum culture is growing, but the AP-3 yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low AP-3 yield can stem from several factors, ranging from suboptimal media composition to inefficient precursor supply or genetic limitations of the strain. Here’s a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for low this compound yield.
-
Media Optimization: The composition of your fermentation medium is critical.
-
Carbon Source: Fructose has been shown to be more beneficial for AP-3 production than glucose.[1][2] A combination of fructose, glycerol (B35011), and soluble starch can increase AP-3 concentration significantly.[1] Economical substrates like cane molasses and glycerol can also be optimized.[3]
-
Nitrogen Source: A relatively low concentration of organic nitrogen in the culture medium can significantly improve AP-3 production.[4][5] This is because it can upregulate the transcription of genes involved in precursor and ansamitocin biosynthetic pathways.[6][7]
-
Divalent Metal Ions: The addition of Mg2+ has been found to be highly effective, with optimal addition leading to a 3.0-fold increase in AP-3 production in one study.[8]
-
-
Precursor Supply: AP-3 biosynthesis requires specific precursors. Insufficient supply can create a bottleneck.
-
Fermentation Process Parameters:
-
Genetic and Metabolic Engineering: If media and process optimization do not yield satisfactory results, consider engineering the producer strain, Actinosynnema pretiosum.
-
Overexpression of Biosynthetic Genes: Overexpressing key genes in the AP-3 biosynthetic pathway, such as asmUdpg (for the AHBA precursor) and the asm13-17 cluster (for the glycolate (B3277807) unit), can lead to a substantial increase in yield.[9][12]
-
Deletion of Competing Pathways: Inactivating genes of competing polyketide synthase (PKS) pathways, such as T1PKS-15, can redirect precursors towards AP-3 biosynthesis, increasing the yield by up to 27%.[13]
-
Enhancing Efflux: AP-3 can be toxic to the producing organism. Overexpressing efflux pump genes (e.g., APASM_2704, APASM_3193, APASM_2805) can improve AP-3 tolerance and overall production.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of different carbon sources in AP-3 fermentation, and which one is optimal?
A1: The choice of carbon source significantly impacts both cell growth and AP-3 production. While glucose supports good biomass production, fructose has been shown to lead to a higher yield of AP-3, potentially by stimulating key genes in the secondary metabolism pathways.[2] Studies have demonstrated that optimized media containing fructose can lead to a nine-fold increase in AP-3 concentration compared to unoptimized media.[1] A combination of carbon sources, such as fructose and glycerol, can also be beneficial, with glycerol acting as a delayed carbon source to support the strain in the later stages of fermentation.[10] For cost-effective industrial production, economical carbon sources like cane molasses and glycerol have been successfully optimized.[3]
Q2: How can I genetically engineer Actinosynnema pretiosum for improved AP-3 yield?
A2: Genetic engineering offers powerful strategies to enhance AP-3 production. Here is a summary of effective approaches:
-
Overexpression of Precursor Supply Pathways: The biosynthesis of AP-3 depends on the availability of precursors like 3-amino-5-hydroxybenzoic acid (AHBA) and a unique glycolate unit. Overexpressing the gene cluster asm13-17, responsible for the glycolate unit supply, increased AP-3 accumulation by 1.94-fold.[9] Further co-overexpression of asmUdpg, which is involved in the AHBA pathway, led to even higher titers.[9][12]
Caption: Key genetic engineering targets in the this compound biosynthetic pathway.
-
CRISPR-Cas9 Mediated Gene Deletion: A tailor-made pCRISPR–Cas9apre system can be used for efficient genome editing in A. pretiosum.[13] This allows for the deletion of large gene clusters that compete for precursors. For instance, inactivating the T1PKS-15 gene cluster resulted in a 27% increase in AP-3 production.[13]
-
Enhancing Efflux: Overexpression of identified efflux pump genes can significantly improve AP-3 yield by alleviating product toxicity. For example, overexpressing APASM_3193 led to an increase in AP-3 yield from 264.6 mg/L to 330.6 mg/L.[14][15]
-
Combinatorial Approach: Combining traditional mutation methods (like using N-methyl-N'-nitro-N-nitrosoguanidine) with metabolic engineering (overexpressing key biosynthetic genes) can have a synergistic effect, leading to very high AP-3 titers.[12]
Q3: What are the key precursors for AP-3 biosynthesis and how can their supply be improved through feeding strategies?
A3: The biosynthesis of the AP-3 carbon framework by a type I polyketide synthase (PKS) utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit.[16] The chain is extended by incorporating three propionate (B1217596) units, three acetate (B1210297) units, and an unusual hydroxylated two-carbon "glycolate" unit.[16] Improving the supply of these precursors is a key strategy for enhancing yield.
A highly effective method is a rational fed-batch fermentation strategy. In one study, pulse feeding of 15 g/L fructose and 1.64 g/L isobutanol at 60, 96, and 120 hours during bioreactor fermentation of an engineered strain resulted in an AP-3 production level of 757.7 mg/L.[9] Isobutanol is thought to be a precursor for the isobutyryl side chain of AP-3.
Data Summary Tables
Table 1: Impact of Genetic Engineering Strategies on AP-3 Yield
| Strategy | Gene/Cluster Targeted | Strain | Fold/Percent Increase | Final Titer (mg/L) | Reference |
| Overexpression of Glycolate Unit Pathway | asm13-17 | A. pretiosum WT | 1.94-fold | - | [9] |
| Co-overexpression of Precursor Pathways | asm13-17 & asmUdpg | A. pretiosum WT | - | 680.5 | [9] |
| Combinatorial Mutation & Engineering | asmUdpg & asm13-17 overexpression in mutant strain | Mutant M | 60% (vs. mutant) | 582.7 | [12] |
| Deletion of Competing PKS Pathway | T1PKS-15 | Strain L40 | 27% | 365 | [13] |
| Bidirectional Promoter Insertion | Knock-in of j23119p-kasOp upstream of asm13-17 | Strain L40 | 50% | - | [13] |
| Overexpression of Efflux Pump | APASM_3193 | A. pretiosum | 25% | 330.6 | [14][15] |
| Inactivation of Competing N-demethylation | asm25 | A. pretiosum ATCC 31565 | >2-fold | - | [17] |
Table 2: Effect of Media Optimization and Feeding Strategies on AP-3 Yield
| Strategy | Key Components/Additives | Fold/Percent Increase | Final Titer (mg/L) | Reference |
| Divalent Ion Addition | Mg2+ | 3.0-fold | 85 | [8] |
| Carbon Source Optimization | Fructose, Glycerol, Soluble Starch | 9-fold | 144 | [1] |
| Economical Media Development | Cane Molasses, Glycerol, Soybean Powder + Supplements | - | 141 | [3] |
| Oxygen Vector Addition | 0.52% Soybean Oil (added at 50h) | 49.48% | 106.04 | [10][11] |
| Fed-Batch Fermentation (Engineered Strain) | Pulse feeding of Fructose (15 g/L) and Isobutanol (1.64 g/L) | - | 757.7 | [9] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for Enhanced AP-3 Production
This protocol is based on the strategy developed for the engineered A. pretiosum strain Oasm13-17:asmUdpg.[9]
-
Seed Culture Preparation:
-
Inoculate a loop of A. pretiosum spores into a 250 mL flask containing 50 mL of seed medium (e.g., S1 medium: 0.5% yeast extract, 3% tryptone soya broth, 10.3% sucrose).
-
Incubate at 30°C, 220 rpm for 24 hours.
-
-
Bioreactor Inoculation:
-
Transfer the seed culture (e.g., 3.3% v/v) into a 5-L bioreactor containing the production fermentation medium (e.g., S2 medium: 0.8% yeast extract, 3% tryptone soya broth, 10.3% sucrose, pH 7.5).
-
Maintain fermentation conditions at 30°C, with aeration and agitation to ensure sufficient dissolved oxygen.
-
-
Fed-Batch Feeding Strategy:
-
Prepare sterile concentrated solutions of fructose and isobutanol.
-
At 60 hours, 96 hours, and 120 hours of fermentation, aseptically pulse-feed the culture with fructose to a final concentration of 15 g/L and isobutanol to a final concentration of 1.64 g/L.
-
-
Sampling and Analysis:
Protocol 2: CRISPR-Cas9 Mediated Gene Deletion
This protocol provides a general workflow for gene deletion in A. pretiosum using a system like pCRISPR–Cas9apre.[13]
-
Plasmid Construction:
-
Synthesize two guide RNA (sgRNA) sequences targeting the upstream and downstream regions of the gene cluster to be deleted (e.g., T1PKS-15).
-
Clone the sgRNAs into the pCRISPR–Cas9apre vector.
-
Construct a donor plasmid containing the upstream and downstream homologous arms (approx. 1.5 kb each) of the target gene cluster.
-
-
Conjugation:
-
Introduce the pCRISPR–Cas9apre plasmid and the donor plasmid into A. pretiosum via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Plate the conjugation mixture on a selection medium (e.g., YMG agar) containing appropriate antibiotics (e.g., apramycin (B1230331) for the plasmid) and nalidixic acid to counter-select the E. coli donor.
-
-
Screening for Deletants:
-
After incubation, screen the resulting exconjugants by PCR using primers flanking the target deletion site. A smaller PCR product compared to the wild-type indicates a successful deletion.
-
Confirm the deletion by sequencing the PCR product.
-
-
Plasmid Curing:
-
Cure the CRISPR-Cas9 plasmid from the confirmed mutant strain by subculturing on non-selective media.
-
Verify the loss of the plasmid by checking for antibiotic sensitivity.
-
References
- 1. Process optimization with alternative carbon sources and modulation of secondary metabolism for enhanced this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efflux identification and engineering for this compound production in <i>Actinosynnema pretiosum</i> - ProQuest [proquest.com]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Challenges in the Purification of Ansamitocin P-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ansamitocin P-3.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from its production via fermentation, resulting in a complex mixture of structurally related ansamitocins and other metabolites.[1][2] Key difficulties include:
-
Complex Starting Material: The fermentation broth of Actinosynnema pretiosum contains a myriad of cellular components and secondary metabolites, making the initial isolation of this compound difficult.[1][2]
-
Presence of Structurally Similar Impurities: Several ansamitocin analogues (e.g., P-0, P-1, P-2, P-4) with minor variations in the C-3 acyl side chain are often co-produced, complicating the separation process.
-
Product Stability: this compound can be sensitive to factors such as pH and temperature, potentially leading to degradation during purification.
-
High Purity Requirements: For its use in applications like antibody-drug conjugates (ADCs), extremely high purity of this compound is mandatory.[1]
Q2: What are the most common methods used for this compound purification?
A2: A multi-step approach is typically employed, combining several chromatographic and separation techniques. The most common methods include:
-
Solvent Extraction: To isolate ansamitocins from the fermentation broth.
-
Column Chromatography: Using stationary phases like silica (B1680970) gel, neutral alumina, or reversed-phase media for separation.[1]
-
High-Performance Counter-Current Chromatography (HPCCC): A liquid-liquid chromatography technique that avoids solid supports and potential sample degradation.[2]
-
Crystallization: As a final step to achieve high purity.
Q3: What level of purity and recovery can be expected with different purification methods?
A3: Purity and recovery yields are highly dependent on the specific protocol and the scale of the purification. The following table summarizes reported data for some methods.
| Purification Method | Starting Material | Purity Achieved | Recovery/Yield | Reference |
| High-Performance Counter-Current Chromatography (HPCCC) | 160 mg crude sample from fermentation broth | 98.4% | 28.8 mg | [2] |
| Resin Adsorption followed by Reversed-Phase HPLC | Fermentation broth | >95% | Not specified | [3] |
| Solvent Extraction and Neutral Alumina Column Chromatography | Fermentation broth | 80% | Not specified | [3] |
Troubleshooting Guides
Solvent Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound in the Organic Phase | Incomplete extraction from the fermentation broth. | - Ensure thorough mixing of the aqueous and organic phases. - Perform multiple extractions with fresh solvent. - Adjust the pH of the aqueous phase to ensure this compound is in a neutral form, enhancing its solubility in organic solvents. |
| Emulsion formation at the interface. | - Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifuge the mixture to separate the layers. - Allow the mixture to stand for a longer period. | |
| Presence of a Large Amount of Impurities in the Extract | Co-extraction of other broth components. | - Use a more selective organic solvent. - Perform a back-extraction with an aqueous solution at a pH where some impurities are ionized and partition into the aqueous phase. |
Silica Gel Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of this compound from Analogues | Inappropriate solvent system. | - Optimize the mobile phase polarity. A less polar solvent system will increase retention and may improve separation. - Use a gradient elution to better resolve compounds with different polarities. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. | |
| Poorly packed column. | - Ensure the silica gel is packed uniformly to avoid channeling. | |
| Degradation of this compound on the Column | Acidity of the silica gel. | - Neutralize the silica gel by pre-washing the column with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[4] - Consider using a less acidic stationary phase like neutral alumina.[1] |
| Compound Elutes Too Quickly or is Retained Too Strongly | Incorrect mobile phase polarity. | - If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. - If the compound is retained too strongly (low Rf), increase the polarity of the mobile phase. |
High-Performance Counter-Current Chromatography (HPCCC)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Resolution of Peaks | Suboptimal two-phase solvent system. | - The partition coefficient (K) of this compound should be between 0.5 and 2.0 for good separation. Adjust the solvent system to achieve an optimal K value.[5] |
| Emulsification of the two phases. | - Adjust the composition of the solvent system to reduce interfacial tension. - Decrease the flow rate or rotational speed. | |
| Loss of Stationary Phase | High mobile phase flow rate. | - Reduce the flow rate of the mobile phase. |
| Incorrect rotational speed. | - Optimize the rotational speed to improve retention of the stationary phase. |
Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Failure to Form Crystals | Solution is not supersaturated. | - Slowly evaporate the solvent to increase the concentration of this compound. - Add a poor solvent (anti-solvent) dropwise to induce precipitation. |
| Presence of impurities inhibiting crystallization. | - Further purify the this compound solution using another chromatographic step. | |
| Formation of Oil Instead of Crystals | High concentration of impurities. | - Dilute the solution and attempt a slower crystallization process. - Re-purify the material. |
| Inappropriate solvent system. | - Experiment with different solvent and anti-solvent combinations. | |
| Formation of Very Small Crystals | Rapid nucleation. | - Decrease the rate of supersaturation by slowing down solvent evaporation or the addition of the anti-solvent. - Optimize the temperature of crystallization. |
Experimental Protocols
Protocol 1: Purification of this compound using High-Performance Counter-Current Chromatography (HPCCC)
This protocol is based on the method described by Yao et al. (2010).[2]
-
Preparation of the Two-Phase Solvent System:
-
Prepare a mixture of hexane-ethyl acetate-methanol-water with a volume ratio of 0.6:1:0.6:1.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
Sample Preparation:
-
Dissolve the crude extract of this compound in a small volume of the lower phase.
-
-
HPCCC Instrument Setup and Operation:
-
Fill the entire column with the upper phase (stationary phase).
-
Set the desired rotational speed (e.g., 850 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min).
-
Once the system reaches hydrodynamic equilibrium (mobile phase emerges from the column outlet), inject the sample.
-
Monitor the effluent using a UV detector at 254 nm.
-
Collect fractions based on the chromatogram.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound, highlighting key stages and associated challenges.
Caption: Decision tree for selecting a purification strategy for this compound based on initial purity.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN117597450A - Purification method of anthyricin P-3 - Google Patents [patents.google.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
Ansamitocin P-3 Stability and Degradation: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of Ansamitocin P-3, a potent maytansinoid antitumor agent. Understanding its degradation profile is critical for experimental design, formulation development, and ensuring the integrity of research data. This guide offers troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
This compound, like other maytansinoids, is susceptible to degradation under various conditions. The primary factors influencing its stability are:
-
pH: The ester linkage at the C-3 position is prone to hydrolysis, particularly under basic or acidic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, especially UV radiation, may lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.
Q2: What is the major degradation pathway for this compound?
The most prominent degradation pathway for this compound is the hydrolysis of the C-3 ester side chain. This reaction cleaves the isobutyryl group, resulting in the formation of maytansinol (B1676226). This is a common degradation route for maytansinoid compounds.
Q3: What are the known degradation products of this compound?
Based on studies of maytansinoids, the following are potential degradation products of this compound:
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Maytansinol: The core structure resulting from the hydrolysis of the C-3 ester.
-
Epimers: Isomerization at chiral centers, such as C-9 or C-10, can occur under certain stress conditions, leading to the formation of epimers like 10-epimaytansine and 9-epimaytansine.
-
Oxidation Products: Degradation can also occur through oxidation at various positions on the molecule.
-
Hydroxylated derivatives: Metabolic processes can lead to hydroxylated forms of this compound.[1]
Troubleshooting Guide
Problem: Inconsistent results in bioassays or analytical measurements.
Possible Cause: Degradation of this compound stock solutions or experimental samples.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that solid this compound is stored at the recommended temperature of 2-8°C in a well-sealed container, protected from light and moisture.[] Stock solutions should be stored at -20°C or -80°C.
-
Assess Solvent Stability: this compound is soluble in various organic solvents like DMSO, DMF, and ethanol.[] However, the long-term stability in these solvents at room temperature may be limited. Prepare fresh solutions for critical experiments or validate the stability of stock solutions over time.
-
Control Experimental pH: If working with aqueous buffers, maintain a pH close to neutral (pH 6-8) to minimize hydrolysis. Avoid strongly acidic or basic conditions.
-
Protect from Light: Conduct experiments under reduced light conditions or use amber-colored vials to prevent photodegradation.
-
Purity Check: Regularly assess the purity of your this compound standard and samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Problem: Appearance of unexpected peaks in HPLC chromatograms.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Peak Identification: If your HPLC is coupled with a mass spectrometer (LC/MS), analyze the mass-to-charge ratio (m/z) of the unknown peaks to tentatively identify potential degradation products. For this compound (MW: 635.14 g/mol ), a peak corresponding to maytansinol (resulting from the loss of the isobutyryl group) would have a lower molecular weight.
-
Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study on a sample of this compound. This involves intentionally exposing the compound to stress conditions (acid, base, heat, light, oxidation) to generate degradation products. The retention times of the peaks in your experimental samples can then be compared to those of the generated degradants.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[3][4][5][6]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Transfer an aliquot of the stock solution into a vial and heat it in an oven or water bath at a set temperature (e.g., 80°C) for a defined period. For solid-state thermal degradation, heat the powdered this compound directly.
-
Photodegradation: Expose an aliquot of the stock solution (in a phototransparent container) to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A common mobile phase combination is a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 232, 251, or 280 nm), or Mass Spectrometry (MS) for identification.
-
Column Temperature: 25-30°C
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate how results can be presented. Actual degradation rates will depend on specific experimental conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 | 60 | 75 | Maytansinol |
| 0.1 M NaOH | 8 | 25 | 60 | Maytansinol |
| 3% H₂O₂ | 24 | 25 | 85 | Oxidized derivatives |
| Heat (Solid) | 48 | 80 | 90 | Thermal degradants |
| Photolysis | 24 | 25 | 80 | Photodegradants |
Visualizations
References
- 1. Hydroxylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ansamitocin P-3 Dosage for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansamitocin P-3. The information is designed to address specific issues that may be encountered during the optimization of preclinical study dosages.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent microtubule inhibitor. It binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase, which ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What is a typical starting dose for in vivo studies with this compound?
A2: A review of preclinical studies suggests that a common efficacious dose for this compound in mouse models is around 25 µg/kg/day.[3] For example, this dosage has been shown to significantly prolong the survival time of mice with B16 melanoma.[3] However, the optimal starting dose can vary depending on the tumor model and the formulation used. It is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Q3: What is the maximum tolerated dose (MTD) of this compound in preclinical models?
Q4: How should this compound be formulated for in vivo administration?
A4: this compound has poor water solubility, requiring a specific formulation for in vivo use. A common approach involves creating a stock solution in an organic solvent like DMSO, followed by dilution in a vehicle suitable for injection. One recommended formulation for intravenous (IV) or intraperitoneal (IP) injection in mice is a mixture of DMSO, PEG300, Tween-80, and saline.[6] It is crucial to prepare the formulation fresh for each use.
Q5: What are the expected pharmacokinetic properties of this compound?
A5: Pharmacokinetic studies in Sprague-Dawley rats have shown that this compound plasma concentrations follow a triexponential decline after intravenous administration. This suggests that the drug distributes into deep tissue compartments and then slowly equilibrates back into the bloodstream.[7]
Q6: How stable is this compound in solution and under storage?
A6: this compound should be stored at 2-8°C in a well-sealed container, away from oxidizing agents.[8] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Troubleshooting Guides
Issue 1: Suboptimal Antitumor Efficacy in Xenograft Models
Problem: You are not observing the expected tumor growth inhibition in your preclinical model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing | The dose of this compound may be too low to achieve a therapeutic concentration at the tumor site. Consider performing a dose-escalation study to determine the MTD and identify a more potent dose. Review literature for effective doses in similar models. |
| Inadequate Dosing Frequency | The dosing schedule may not be frequent enough to maintain sufficient drug exposure. Based on the pharmacokinetic profile, which suggests a distribution into deep tissues, a more frequent dosing schedule may be necessary. |
| Formulation Issues | This compound may be precipitating out of solution. Ensure the formulation is prepared correctly and used immediately. Visually inspect the solution for any precipitation before injection. |
| Tumor Model Resistance | The chosen cancer cell line may be inherently resistant to microtubule inhibitors. Confirm the in vitro sensitivity of your cell line to this compound using a cell viability assay. |
| Drug Administration | Ensure the accuracy of the administration route (e.g., intravenous vs. intraperitoneal) and the injection technique to guarantee the full dose is delivered. |
Issue 2: Excessive Toxicity in Animal Subjects
Problem: Your mice or rats are experiencing significant weight loss, lethargy, or other signs of toxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Dose is Too High | The administered dose is likely exceeding the MTD in your specific animal model and strain. Reduce the dose in subsequent cohorts. |
| Vehicle Toxicity | The formulation vehicle itself may be causing adverse effects, especially with high concentrations of DMSO. For mice, it is recommended to keep the final DMSO concentration below 10% for normal mice and below 2% for sensitive strains like nude mice.[9] |
| Rapid Infusion | For intravenous administration, a rapid bolus injection can lead to acute toxicity. Consider a slower infusion rate. |
| Animal Health Status | Pre-existing health issues in the animals can make them more susceptible to drug toxicity. Ensure all animals are healthy before starting the experiment. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3[1] |
| HeLa | Cervical Carcinoma | 50 ± 0.5[10] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17[10] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1[10] |
| A-549 | Lung Carcinoma | ~400,000 (as 4 x 10⁻⁷ µg/mL)[3] |
| HT-29 | Colon Adenocarcinoma | ~400,000 (as 4 x 10⁻⁷ µg/mL)[3] |
| HCT-116 | Colon Carcinoma | 81[3] |
Table 2: Preclinical In Vivo Data for this compound and Analogs
| Compound | Animal Model | Cancer Model | Dose and Schedule | Key Findings | Reference |
| This compound | Mice | B16 Melanoma (i.p.) | 25 µg/kg/day | Prolonged survival time by 130% | [3] |
| 9-Thiothis compound | Rats (SD) | N/A (Toxicity study) | Single dose | MTD > 0.4 mg/kg | [4] |
| 9-Thiothis compound | Rats (SD) | N/A (Toxicity study) | Daily for 14 days | STD10 = 0.05 mg/kg | [4] |
| Maytansinoid-ADC | Mice (CD1) | N/A (Toxicity study) | Single dose | MTD ~ 2.2 mg/kg (of conjugated maytansinoid) | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (SRB Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 pM to 1000 pM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 to 48 hours.
-
Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Protocol 2: Preparation of this compound Formulation for Intravenous Injection in Mice
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% saline.
-
Dilution: Slowly add the this compound stock solution to the vehicle to achieve the desired final concentration for injection. Ensure the final DMSO concentration is as low as possible (ideally below 10%).
-
Mixing: Vortex the final solution thoroughly to ensure complete mixing and dissolution.
-
Administration: Administer the freshly prepared formulation to the mice via intravenous injection (e.g., tail vein).
Note: This is a general protocol. The final concentrations and ratios may need to be optimized for your specific experimental needs.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting decision tree.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ansamitocin P 3' | Microtubule Associated | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Enhancing Ansamitocin P-3 production through metabolic engineering
Welcome to the technical support center for the metabolic engineering of Ansamitocin P-3 (AP-3). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the genetic manipulation and fermentation of Actinosynnema pretiosum for enhanced AP-3 production.
Category 1: Low AP-3 Titer & Biosynthetic Bottlenecks
-
Q1: My engineered A. pretiosum strain exhibits low AP-3 production. What are the common metabolic bottlenecks?
-
A1: Low AP-3 production is often linked to insufficient supply of key precursors. The primary bottlenecks typically involve:
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The AHBA Starter Unit: The biosynthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), from UDP-glucose is a critical rate-limiting step.[1][2][3]
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Extender Units: Inadequate pools of malonyl-CoA, methylmalonyl-CoA (MM-CoA), and the unusual methoxymalonyl-acyl carrier protein (MM-ACP) can limit the polyketide synthase (PKS) machinery.[2][4][5]
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Regulatory Control: The expression of the ansamitocin biosynthetic gene cluster (asm BGC) is tightly controlled by both pathway-specific and global pleiotropic regulators. Insufficient activation of these regulators can lead to low yields.[1]
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Competing Pathways: Cellular resources and precursors can be diverted to competing metabolic pathways, such as fatty acid biosynthesis, reducing the flux towards AP-3.[2][6]
-
-
-
Q2: How can I increase the supply of the AHBA starter unit?
-
Q3: What strategies are effective for boosting the supply of extender units like MM-CoA and MM-ACP?
-
A3: To enhance the availability of extender units, you can:
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Overexpress Key Gene Clusters: Overexpression of the asm13-17 gene cluster, responsible for the biosynthesis of the "glycolate" extender unit (methoxymalonyl-ACP), has led to a 1.94-fold increase in AP-3 accumulation.[7]
-
Optimize Fermentation Media: Supplementing the fermentation medium with Mg²⁺ has been shown to enhance the activities of methylmalonyl-CoA carboxyltransferase (MCT) and methylmalonyl-CoA mutase (MCM), thereby improving the supply of MM-CoA and increasing AP-3 production up to 3-fold.[4]
-
Delete Competing Pathways: Inactivating competing Type I Polyketide Synthase (T1PKS) gene clusters can redirect the precursor pool (e.g., triacylglycerols) towards AP-3 biosynthesis, increasing the yield by approximately 27%.[2]
-
-
-
Q4: My strain produces N-demethylthis compound (PND-3) and other undesired byproducts. How can I increase the specificity towards AP-3?
-
A4: The accumulation of PND-3 suggests a bottleneck in the final N-methylation step or competition from other tailoring enzymes.
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Overexpression of the N-methyltransferase gene asm10 can drive the conversion of PND-3 to AP-3.[6]
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Inactivation of competing genes, such as asm25 which is predicted to be an inhibitory gene for AP-3 production, can significantly increase the AP-3 yield. Deleting asm25 resulted in a more than 2-fold increase in AP-3.[8]
-
-
Category 2: Genetic Manipulation of A. pretiosum
-
Q5: Genetic manipulation of A. pretiosum is challenging due to its high GC content. What are the recommended tools?
-
A5: The lack of efficient genome editing tools has historically hindered metabolic engineering in A. pretiosum.[2] However, tailored CRISPR-Cas9 systems have been successfully developed and are now the recommended approach. These toolkits allow for scarless genome editing, including gene deletions and insertions.[2][9][10] For successful application, it is crucial to optimize components like the cas9 gene for the host's codon preference and use suitable replicons (e.g., pIJ101).[2]
-
-
Q6: My CRISPR-Cas9 gene knockouts are inefficient. What are some troubleshooting steps?
-
A6: Inefficiency in CRISPR-Cas9 editing in Actinomycetes can arise from several factors:
-
Repair Pathway: DNA double-strand breaks introduced by Cas9 can be repaired by either homology-directed repair (HDR) or the error-prone non-homologous end joining (NHEJ) pathway.[10] For precise deletions, ensure you provide an adequate homology repair template. If no template is provided, NHEJ will result in a library of variable deletions.[10]
-
Vector Construction: Ensure the single guide RNA (sgRNA) is correctly designed and cloned. Using simplified cloning technologies like USER cloning can improve the efficiency of vector construction.[11]
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Transformation/Conjugation: A. pretiosum is often manipulated via intergeneric conjugation from E. coli.[3] Optimize conjugation protocols, including the pre-germination of spores and the selection process, to ensure successful plasmid transfer.[12]
-
-
Category 3: Fermentation & Culture Optimization
-
Q7: How do culture morphology and growth phase relate to AP-3 production?
-
A7: In Actinomycetes, secondary metabolite production is often linked to morphological differentiation and typically occurs during the stationary phase.[1][2] Excessive mycelial fragmentation during the early stages of fermentation can be detrimental to yield.[5] AP-3 biosynthesis itself can also incur stress on the producing strain, repressing growth at high concentrations.[13]
-
-
Q8: What are effective strategies for optimizing the fermentation medium to enhance AP-3 yield?
-
A8: Medium optimization is a critical and effective strategy.
-
Carbon/Nitrogen Sources: Utilizing low-cost substrates like cane molasses, glycerol, and soybean powder can create an economical and high-yield fermentation platform.[14] A relatively low concentration of organic nitrogen has been shown to upregulate precursor and biosynthetic pathway genes, directing more carbon flux towards AP-3.[6][15]
-
Oxygen Vectors: Dissolved oxygen is a key parameter. Adding exogenous oxygen vectors like soybean oil can significantly improve AP-3 production (up to 49.5% higher) by promoting aerobic metabolism.[16]
-
Precursor Feeding: A rational fed-batch strategy with pulse feeding of precursors can dramatically increase titers. For example, feeding fructose (B13574) and isobutanol in a bioreactor has achieved AP-3 levels of 757.7 mg/L.[7]
-
-
Quantitative Data Summary
The following tables summarize the quantitative impact of various metabolic engineering and fermentation strategies on AP-3 production.
Table 1: Enhancement of AP-3 Production via Metabolic Engineering
| Strain / Condition | Genetic Modification | AP-3 Titer (mg/L) | Fold Increase (approx.) | Reference |
| A. pretiosum Wild-Type | - | ~42 | - | [6] |
| A. pretiosum M | Random mutation (MNNG) | ~126 | 3.0x | [17] |
| M-asmUdpg:asm13-17 | Overexpression of asmUdpg & asm13-17 in mutant M | 582.7 | 13.9x (vs WT) | [17] |
| Oasm13-17 | Overexpression of asm13-17 | - | 1.94x | [7] |
| Oasm13-17:asmUdpg | Overexpression of asm13-17 & asmUdpg | 680.5 | 16.2x (vs WT) | [7] |
| BDP-jk | Knock-in of bidirectional promoter j23119p-kasOp | ~365 | 1.5x (vs parent L40) | [2] |
| ΔcrsR | Deletion of response regulator crsR | 6.67 | 0.36x (Decrease) | [1] |
| Δasm25 | Inactivation of asm25 | - | >2.0x | [8] |
| FtsZ Overexpression | Overexpression of cell division protein FtsZ | 327.37 | 1.3x | [18] |
| Efflux Pump Overexpression | Overexpression of APASM_3193 | 330.6 | 1.25x | [19] |
Table 2: Enhancement of AP-3 Production via Fermentation Optimization
| Parameter Optimized | Condition | AP-3 Titer (mg/L) | Fold Increase (approx.) | Reference |
| Divalent Metal Ion | Addition of Mg²⁺ | 85 | 3.0x | [4] |
| Oxygen Vector | Addition of 0.52% soybean oil | 106.04 | 1.5x | [16] |
| Fed-Batch Strategy | Pulse feeding fructose and isobutanol | 757.7 | - | [7] |
| Economical Medium | Cane molasses, glycerol, soybean powder | 111.9 | - | [14] |
| Precursor Supplementation | L-methionine and L-valine (with asm10 OE) | 246 | 5.8x | [6] |
Diagrams of Pathways & Workflows
Visual representations of the key biosynthetic pathways and experimental logic.
Caption: Overview of the this compound biosynthetic pathway.
Caption: Logical workflow for metabolic engineering of AP-3 production.
Caption: Simplified regulatory network governing AP-3 biosynthesis.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in A. pretiosum
This protocol is a generalized procedure based on established methods for Actinomycetes.[2][11][12] Optimization for your specific target gene and laboratory conditions is recommended.
-
Design of sgRNA and Homology Arms:
-
Identify a 20-bp protospacer sequence for your target gene, ending with a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG). Use bioinformatics tools to minimize off-target effects.
-
Design primers to amplify ~1-kb upstream (Left Arm) and ~1-kb downstream (Right Arm) homology regions flanking the gene to be deleted.
-
-
Construction of the CRISPR-Cas9 Editing Plasmid:
-
Synthesize and anneal complementary oligonucleotides for the designed sgRNA.
-
Clone the annealed sgRNA duplex into a suitable A. pretiosum CRISPR-Cas9 vector (e.g., a derivative of pCRISPomyces-2 adapted for Actinosynnema[2]). This is often done via Golden Gate assembly.
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Amplify the left and right homology arms using PCR.
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Assemble the homology arms into the sgRNA-containing vector. This can be done using Gibson Assembly or by traditional restriction-ligation cloning into a linearized vector.
-
Transform the final plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain to mid-log phase (OD₆₀₀ ~0.6-0.8) in LB with appropriate antibiotics.
-
Harvest and wash the E. coli cells twice with antibiotic-free LB to remove any residual antibiotics.
-
Prepare A. pretiosum spores by pre-germinating them in a suitable medium (e.g., 2xYT) at 50°C for 10 minutes.
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Mix the washed E. coli donor cells with the pre-germinated A. pretiosum spores.
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Plate the mixture onto a suitable mating medium (e.g., MS agar) and incubate for 16-20 hours at 28-30°C.
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Overlay the plates with a selective agent (e.g., nalidixic acid to counter-select E. coli) and an antibiotic corresponding to the resistance marker on the CRISPR plasmid (e.g., apramycin).
-
Incubate until exconjugant colonies appear.
-
-
Screening and Verification of Deletion Mutants:
-
Restreak individual exconjugant colonies onto fresh selective agar (B569324) to isolate single colonies.
-
To verify the gene deletion, perform colony PCR using primers that bind outside the homology arms used for cloning. The PCR product from a successful double-crossover mutant will be smaller than the wild-type product.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Protocol 2: Shake-Flask Fermentation for AP-3 Production
This protocol is based on typical fermentation conditions described in the literature.[1][3]
-
Seed Culture Preparation:
-
Inoculate a spore suspension of the A. pretiosum strain into 50 mL of seed medium (e.g., YMG medium: 0.4% yeast extract, 1% malt (B15192052) extract, 0.4% glucose, pH 7.3).
-
Incubate at 28°C with shaking at 220 rpm for 48 hours.
-
-
Main Fermentation:
-
Transfer the seed culture (e.g., 5% v/v) into 100 mL of fermentation medium in a 500 mL baffled flask. The fermentation medium composition should be optimized but can be based on a production medium like those described by Liu et al. (2020) or Fan et al. (2016).[1][14]
-
Incubate the fermentation culture at 28°C with shaking at 220 rpm for up to 144 hours.
-
Collect samples periodically (e.g., every 24 hours) to measure cell growth (Dry Cell Weight, DCW) and quantify AP-3 production.
-
Protocol 3: Quantification of this compound by HPLC
This protocol is based on the analytical method described by Zhong et al. (2019) and cited in subsequent studies.[1]
-
Sample Preparation:
-
Take a 1 mL aliquot of the culture broth.
-
Centrifuge to separate the mycelia from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297). Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper ethyl acetate layer and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume (e.g., 500 µL) of methanol (B129727) for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., Diamonsil C18, 250 mm × 4.6 mm).
-
Mobile Phase: An acetonitrile-water gradient. The specific gradient profile should be optimized to achieve good separation of AP-3 from other metabolites.
-
Detection: UV detector set to 254 nm.
-
Quantification: Create a standard curve using a pure AP-3 standard of known concentrations. Calculate the concentration of AP-3 in the samples by comparing their peak areas to the standard curve. The final titer is typically reported in mg/L of the culture broth.
-
References
- 1. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 11. CRISPR-Cas9 Toolkit for Actinomycete Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum [mdpi.com]
- 19. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Ansamitocin P-3 microbial culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Ansamitocin P-3 (AP-3) microbial culture with Actinosynnema pretiosum.
Troubleshooting Guide
This guide addresses common issues encountered during AP-3 fermentation, offering potential causes and actionable solutions.
1. Issue: Very low or no detectable AP-3 production.
-
Question: My Actinosynnema pretiosum culture is growing, but I cannot detect any this compound. What are the possible reasons?
-
Answer: This issue can stem from several factors, ranging from genetic integrity to suboptimal culture conditions.
-
Strain Viability and Integrity: Ensure the A. pretiosum strain has not lost its AP-3 production capabilities through repeated subculturing. It is advisable to use a fresh culture from a cryopreserved stock.
-
Incorrect Media Composition: The biosynthesis of AP-3 is highly dependent on the precursors and nutrients available in the medium.[1][2][3] Verify the composition of both the seed and fermentation media against a known successful formulation.
-
Suboptimal pH: The pH of the culture medium can significantly impact microbial growth and secondary metabolite production. Ensure the initial pH is correctly adjusted and monitored throughout the fermentation.
-
Inadequate Aeration and Agitation: Oxygen supply is critical for the aerobic bacterium A. pretiosum and for the biosynthesis of AP-3.[4][5] Poor dissolved oxygen levels due to inadequate agitation or aeration can severely limit production.
-
Incorrect Fermentation Temperature: A. pretiosum has an optimal temperature range for growth and AP-3 production. Deviations from this range can inhibit biosynthesis.
-
2. Issue: AP-3 yield is significantly lower than expected.
-
Question: My culture is producing AP-3, but the titer is much lower than reported values. How can I improve the yield?
-
Answer: Low yields are a common challenge. The following areas should be investigated for potential optimization:
-
Precursor Limitation: The biosynthesis of AP-3 requires specific precursors like 3-amino-5-hydroxybenzoic acid (AHBA), propionate, acetate (B1210297), and a glycolate (B3277807) unit.[1][6][7] Supplementing the medium with precursors such as isobutanol can enhance the yield.[8][9]
-
Suboptimal Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are crucial.[2][3][10][11] For instance, using economical substrates like cane molasses and glycerol (B35011) has been shown to support high AP-3 titers.[3] A low organic nitrogen concentration may also improve production.[2][10][11]
-
Dissolved Oxygen Limitation: Insufficient dissolved oxygen is a frequent bottleneck.[4][5] Consider increasing agitation speed, enriching the air supply with pure oxygen, or adding oxygen vectors like soybean oil to the medium.[4][5]
-
Regulatory Gene Expression: The expression of genes within the ansamitocin biosynthetic cluster (asm) and other regulatory genes is critical.[1][12] Genetic engineering strategies, such as overexpressing positive regulators (e.g., CrsR, AdpA_1075) or deleting negative regulators, have proven effective in boosting yields.[1][12]
-
Feedback Inhibition or Product Toxicity: High concentrations of AP-3 can be toxic to the producing organism and may inhibit its own biosynthesis.[13] Engineering efflux pumps to export the product more efficiently can alleviate this issue.[14]
-
Divalent Metal Ion Concentration: The presence of certain divalent metal ions, particularly Mg²⁺, has been shown to enhance AP-3 production by influencing enzyme activities involved in precursor supply.[15]
-
3. Issue: Inconsistent AP-3 yields between batches.
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Question: I am observing significant variability in AP-3 production from one fermentation batch to another, even with the same protocol. What could be the cause?
-
Answer: Batch-to-batch inconsistency often points to subtle variations in starting materials or process parameters.
-
Inoculum Quality: The age, size, and physiological state of the inoculum can have a profound impact on the fermentation kinetics and final product yield. Standardize the inoculum preparation procedure, including the age of the seed culture and the spore suspension concentration.
-
Raw Material Variability: The composition of complex media components like soybean meal, yeast extract, or molasses can vary between suppliers and even between different lots from the same supplier.[3] This can lead to inconsistent nutrient availability.
-
Precise Control of Fermentation Parameters: Ensure that parameters such as temperature, pH, and dissolved oxygen are tightly controlled and monitored throughout each fermentation run. Even small deviations can lead to different outcomes.
-
Mycelial Morphology: The morphology of A. pretiosum in submerged culture (e.g., pelleted vs. filamentous growth) can affect nutrient uptake, oxygen transfer, and ultimately, AP-3 production.[12] Shear stress from agitation can influence morphology.
-
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound? A1: this compound is a secondary metabolite produced by the Gram-positive bacterium Actinosynnema pretiosum.[1][16]
Q2: What is the general biosynthetic pathway for this compound? A2: The biosynthesis of AP-3 starts with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[1][17] This is followed by the condensation of propionate, acetate, and a glycolate extender unit by a type I polyketide synthase (PKS) to form proansamitocin (B1237151).[1][7] A series of post-PKS modifications, including methylation, halogenation, carbamoylation, epoxidation, and esterification, convert proansamitocin into the final AP-3 product.[17]
Q3: How can I accurately quantify the concentration of this compound in my culture broth? A3: The standard method for quantifying AP-3 is High-Performance Liquid Chromatography (HPLC).[1][5] Typically, the culture supernatant is extracted with an organic solvent like ethyl acetate, the solvent is evaporated, and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.[3] Detection is commonly performed using a UV detector at 254 nm.[1][5]
Q4: Are there any known genetic modifications to A. pretiosum that can increase AP-3 yield? A4: Yes, several genetic engineering strategies have been successfully employed. These include:
-
Overexpression of positive regulatory genes like CrsR and AdpA_1075.[1][12]
-
Overexpression of genes involved in precursor supply, such as those for the glycolate unit (asm13-17) and AHBA (asmUdpg).[6]
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Deletion of competing pathways or negative regulators.[7] For example, inactivating the gene asm25, which is involved in the synthesis of an AP-3 byproduct, can increase the final AP-3 titer.[8]
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Enhancing the expression of efflux pump genes to improve AP-3 export and reduce cellular toxicity.[14]
Q5: What role does dissolved oxygen play in AP-3 production? A5: A. pretiosum is an aerobic bacterium, and dissolved oxygen is a critical factor for both cell growth and AP-3 biosynthesis.[16] Higher oxygen levels can promote the primary metabolism (e.g., TCA cycle and amino acid metabolism), which in turn provides more precursors for secondary metabolite synthesis, leading to increased AP-3 production.[4][5]
Data Summary Tables
Table 1: Effect of Genetic Modifications on this compound Yield
| Strain/Modification | AP-3 Yield (mg/L) | Fold Increase vs. Control | Reference |
| Wild-Type | Varies by study | - | - |
| Overexpression of CrsR | ~60% increase | 1.6 | [1] |
| Overexpression of asm13-17 | - | 1.94 | [6] |
| Overexpression of asm13-17 and asmUdpg | 680.5 | - | [6] |
| Inactivation of T1PKS-15 | 365 | 1.27 | [7] |
| Overexpression of efflux genes | 302.4 - 330.6 | 1.14 - 1.25 | [14] |
| Inactivation of asm25 + 40 mM isobutanol | ~220 | ~1.5 | [8][9] |
Table 2: Effect of Media Optimization and Additives on this compound Yield
| Condition | AP-3 Yield (mg/L) | Fold Increase vs. Control | Reference |
| Control (without oxygen vector) | ~71 | - | [4][5] |
| + 0.52% Soybean Oil (added at 50h) | 106.04 | 1.49 | [4][5] |
| Control (without Mg²⁺) | ~28 | - | [15] |
| + Optimal Mg²⁺ | 85 | 3.0 | [15] |
| Optimized economical medium | 111.9 | - | [3] |
| Optimized medium + isobutanol, soybean oil, Vit B1 | 141 | - | [3] |
| Fed-batch with fructose (B13574) and isobutanol | 757.7 | - | [6] |
Experimental Protocols
1. General Fermentation Protocol for this compound Production
-
Seed Culture Preparation:
-
Inoculate spore suspensions of A. pretiosum into a seed culture medium. A typical seed medium contains (w/v): 2% glucose, 4% soluble starch, 1% soybean meal, 0.5% polypeptone, 0.3% NaCl, and 0.5% CaCl₂, with the pH adjusted to 7.0.[1]
-
Incubate the seed culture at 28°C with shaking at 220 rpm for 48 hours.[1]
-
-
Fermentation:
-
Transfer the seed culture (typically a 5-10% v/v inoculum) into the fermentation medium.
-
A representative fermentation medium consists of (w/v): 3% maltodextrin, 3% soluble starch, 1% malt (B15192052) extract, 0.5% polypeptone, and 1% CaCl₂, with the pH adjusted to 7.0.[1]
-
Incubate the fermentation culture at 28°C with shaking at 220 rpm for up to 144 hours.[1] Samples can be taken at regular intervals to monitor growth and AP-3 production.
-
2. Protocol for AP-3 Extraction and HPLC Quantification
-
Extraction:
-
Take a 1 mL sample of the culture broth and centrifuge to separate the supernatant from the mycelia.
-
Extract the supernatant with an equal volume of ethyl acetate.[1]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper ethyl acetate phase and evaporate it to dryness under vacuum or a stream of nitrogen.
-
Redissolve the dried extract in a known volume (e.g., 1 mL) of methanol.[3]
-
-
HPLC Analysis:
-
Analyze the redissolved sample using an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1][3]
-
Use a mobile phase suitable for separating AP-3, such as an acetonitrile-water gradient[1] or isocratic 70% methanol.[5]
-
Set the flow rate to approximately 0.8-1.0 mL/min and the column temperature to 25-30°C.
-
Detect AP-3 using a UV detector at a wavelength of 254 nm.[1][5]
-
Quantify the AP-3 concentration by comparing the peak area to a standard curve prepared with pure AP-3.
-
Visualizations
Caption: Simplified overview of the this compound biosynthetic pathway.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Global Regulator AdpA_1075 Regulates Morphological Differentiation and Ansamitocin Production in Actinosynnema pretiosum subsp. auranticum [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ddd.uab.cat [ddd.uab.cat]
- 17. pnas.org [pnas.org]
Technical Support Center: Ansamitocin P-3 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting resistance to Ansamitocin P-3 in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent anti-mitotic agent belonging to the maytansinoid family. Its primary mechanism of action is the inhibition of microtubule assembly. It binds directly to β-tubulin, at or near the vinblastine (B1199706) binding site, which leads to the depolymerization of microtubules.[1][2][3] This disruption of the microtubule network interferes with the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[3][4] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, often through a p53-mediated pathway.[3][5]
Q2: What are the principal known mechanisms of resistance to this compound and other maytansinoids in cancer cells?
Cancer cells can develop resistance to this compound and related maytansinoids through several mechanisms. The most well-documented are:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, also known as MDR1 or ABCB1), is a primary mechanism.[6][7][8][9] These membrane proteins function as pumps that actively remove the drug from the cell, reducing its intracellular concentration and thus its cytotoxic effect.[8] Upregulation of other transporters like ABCC1 has also been implicated.[1]
-
Target Alteration: While less specifically documented for this compound itself, a common resistance mechanism for microtubule-targeting agents involves alterations in the drug's target, β-tubulin. This can include the expression of different tubulin isotypes that have lower binding affinity for the drug or point mutations in the β-tubulin gene that prevent effective drug binding.[10][11]
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Reduced Drug Uptake: In the context of antibody-drug conjugates (ADCs) that use maytansinoid payloads (like T-DM1), a reduction in the expression of the target antigen (e.g., HER2) on the cell surface can lead to decreased internalization of the ADC and, consequently, reduced intracellular delivery of the cytotoxic maytansinoid.[6][7][12]
-
Alterations in Apoptotic Pathways: Since this compound's ultimate cytotoxic effect is the induction of apoptosis, defects in apoptotic signaling pathways can confer resistance. For example, mutations in the tumor suppressor gene TP53 can make cells less susceptible to apoptosis induction following drug-induced mitotic arrest.[3][13]
-
Dysfunctional Drug Metabolism: Alterations in the intracellular trafficking and lysosomal degradation pathways of maytansinoid-containing ADCs can prevent the efficient release of the active cytotoxic payload within the cancer cell, leading to resistance.[12]
Troubleshooting Guides
Problem 1: My cancer cell line is showing increasing IC50 values to this compound over time. How can I determine if this is due to increased drug efflux?
Answer: Acquired resistance to maytansinoids is frequently caused by the upregulation of ABC transporters like P-glycoprotein (MDR1). You can investigate this possibility with the following experimental workflow:
-
Functional Assay (Drug Efflux Assay): The most direct way to test for increased efflux pump activity is to perform a fluorescent substrate efflux assay. Rhodamine 123 is a common fluorescent substrate for P-glycoprotein.
-
Principle: P-gp-overexpressing cells will pump out Rhodamine 123, resulting in lower intracellular fluorescence compared to sensitive parental cells. This efflux can be blocked by known P-gp inhibitors.
-
Procedure: A detailed protocol for the Rhodamine 123 Efflux Assay is provided in the "Experimental Protocols" section below.
-
Expected Outcome: If your resistant cells show lower Rhodamine 123 accumulation than the parental cells, and this difference is reversed by a P-gp inhibitor (like verapamil (B1683045) or cyclosporin (B1163) A), it strongly suggests that P-gp upregulation is a key resistance mechanism.
-
-
Protein Expression Analysis (Western Blot): To confirm the findings of the functional assay, you can directly measure the protein levels of P-glycoprotein (MDR1).
-
Principle: A Western blot will quantify the amount of P-gp protein in your sensitive and resistant cell lysates.
-
Procedure: A general protocol for Western Blotting of P-glycoprotein is provided in the "Experimental Protocols" section.
-
Expected Outcome: You would expect to see a significantly stronger band for P-glycoprotein in the resistant cell line lysate compared to the sensitive parental line.[3]
-
Problem 2: I suspect my this compound-resistant cell line may have alterations in its target, β-tubulin. How can I investigate this?
Answer: Resistance due to target modification is a known mechanism for anti-tubulin agents. Here’s how you can approach this problem:
-
Visualize the Microtubule Network (Immunofluorescence): First, confirm that this compound is still capable of disrupting the microtubule network in your resistant cells, although perhaps at a higher concentration.
-
Principle: Immunofluorescence microscopy using an anti-α-tubulin or anti-β-tubulin antibody allows you to visualize the structure of the microtubule cytoskeleton. In sensitive cells, this compound causes a dramatic depolymerization of microtubules.[3]
-
Procedure: A detailed protocol for Immunofluorescence Staining of Microtubules is provided below.
-
Expected Outcome: You may find that higher concentrations of this compound are required to induce the same level of microtubule disruption in your resistant cells compared to the parental line. If the microtubules are completely unaffected even at very high concentrations, it could point to a significant target alteration.
-
-
Sequence the β-tubulin Gene (TUBB): The most definitive way to check for target modification is to sequence the gene encoding β-tubulin.
-
Principle: Point mutations in the TUBB gene can alter the amino acid sequence of the β-tubulin protein, potentially preventing this compound from binding effectively.[10][11]
-
Procedure: Isolate mRNA from both your sensitive and resistant cell lines, reverse transcribe it to cDNA, and then amplify the coding region of the TUBB gene using PCR. Sequence the PCR products and compare the sequences from the resistant cells to the parental cells and the reference sequence.
-
Expected Outcome: The presence of a non-synonymous mutation in the resistant cell line that is absent in the parental line would be strong evidence for target-based resistance.
-
Problem 3: My cells are arresting in G2/M phase in response to this compound but are not undergoing apoptosis efficiently. What could be the cause?
Answer: This scenario suggests a defect in the apoptotic signaling pathway downstream of mitotic arrest.
-
Assess Apoptosis: First, quantify the level of apoptosis in sensitive versus resistant cells after treatment.
-
Principle: Use an assay like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V detects early apoptotic cells, while PI detects late apoptotic/necrotic cells.
-
Expected Outcome: You would expect to see a significantly lower percentage of Annexin V-positive cells in your resistant line compared to the sensitive line after treatment with an effective dose of this compound.
-
-
Analyze Key Apoptotic Proteins (Western Blot): Investigate the status of key proteins in the apoptotic pathway, particularly p53.
-
Principle: this compound can induce apoptosis via a p53-mediated pathway.[3] Loss or mutation of p53 is a common mechanism for apoptosis evasion.[13]
-
Procedure: Perform a Western blot for p53 on lysates from both sensitive and resistant cells. Also, check for the induction of downstream targets of p53 like p21, and key apoptosis markers like cleaved Caspase-3.
-
Expected Outcome: Resistant cells might show a lack of p53 protein expression or a failure to increase p53 levels upon drug treatment compared to sensitive cells.[3]
-
-
Sequence the TP53 Gene: If the Western blot suggests an issue with p53, sequencing the TP53 gene is the next logical step.
-
Principle: A mutation in the TP53 gene can lead to the expression of a non-functional protein that cannot initiate apoptosis.
-
Procedure: Isolate genomic DNA or cDNA from your cell lines and sequence the coding region of the TP53 gene.
-
Expected Outcome: Identifying a known inactivating mutation in the resistant cell line would provide a clear mechanism for its resistance to apoptosis.
-
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Reference(s) |
| MCF-7 | Human Breast Adenocarcinoma | 20 ± 3 | [3][11] |
| HeLa | Human Cervical Carcinoma | 50 ± 0.5 | [3][11] |
| EMT-6/AR1 | Multi-drug Resistant Mouse Mammary Tumor | 140 ± 17 | [3][11] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 150 ± 1.1 | [3][11] |
| U937 | Human Histiocytic Lymphoma | 180 | [4] |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.
Table 2: Acquired Resistance to Trastuzumab-Maytansinoid Antibody-Drug Conjugates (TM-ADC)
| Parental Cell Line | Resistant Cell Line | Fold Resistance | Primary Resistance Mechanism | Reference(s) |
| MDA-MB-361 | 361-TM | ~256-fold | Increased ABCC1 expression | [1][2] |
| JIMT-1 | JIMT1-TM | ~16-fold | Reduced Her2 antigen expression | [1] |
| KPL-4 | KPL-4 TR | Not specified | Decreased HER2, Upregulation of MDR1 | [6][7] |
| BT-474M1 | BT-474M1 TR | Not specified | Loss of SLC46A3, PTEN deficiency | [6][7] |
This table shows data for antibody-drug conjugates using a maytansinoid payload, which is structurally and functionally similar to this compound. The resistance mechanisms are highly relevant.
Visualizations
Caption: Overview of this compound action and resistance mechanisms.
References
- 1. adcreview.com [adcreview.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
Methods to reduce impurities in Ansamitocin P-3 preparations
Welcome to the technical support center for the purification of Ansamitocin P-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for reducing impurities in this compound preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound preparations?
A1: this compound is typically produced via fermentation by microorganisms like Actinosynnema pretiosum.[1][2] The fermentation broth is a complex mixture, leading to several potential impurities in the crude extract. The most common impurities are other ansamitocin analogues, which differ in the C-3 ester side chain. These include:
-
Ansamitocin P-0 (Maytansinol)
-
Ansamitocin P-1
-
Ansamitocin P-2
-
This compound' (iso-butyrate ester)
-
Ansamitocin P-4[3]
Other metabolites from the fermentation process also contribute to the impurity profile. The presence of these impurities is a significant challenge in achieving the high purity required for applications such as antibody-drug conjugates (ADCs).[2]
Q2: What is the general workflow for purifying this compound from a fermentation broth?
A2: A multi-step approach is typically employed to isolate and purify this compound. The general workflow involves:
-
Extraction: Initial recovery of ansamitocins from the fermentation broth using solvent extraction.
-
Chromatography: Sequential chromatographic steps to separate this compound from other analogues and metabolites. Common techniques include column chromatography on silica (B1680970) gel or alumina, and preparative high-performance liquid chromatography (HPLC).
-
Crystallization: Final purification step to obtain high-purity crystalline this compound.
Each step must be carefully monitored and optimized to ensure high yield and purity.[2]
Q3: My this compound preparation is showing a new impurity after storage. What could it be?
A3: this compound, like other maytansinoids, can be susceptible to degradation under certain conditions. The appearance of a new impurity upon storage could indicate degradation. While specific degradation pathways for this compound are not extensively documented in publicly available literature, forced degradation studies on similar molecules suggest that hydrolysis, oxidation, and photolysis are potential degradation routes. Hydrolysis of the C-3 ester is a likely degradation pathway, which would yield maytansinol (B1676226) (Ansamitocin P-0). It is crucial to store purified this compound under appropriate conditions (e.g., protected from light, at low temperatures) to minimize degradation.
Troubleshooting Guides
Chromatographic Purification Issues
Problem: Co-elution of this compound with other ansamitocin analogues (e.g., P-2, P-4) in silica gel column chromatography.
Possible Causes & Solutions:
-
Inadequate Selectivity of the Mobile Phase: The polarity of the mobile phase may not be optimal to resolve structurally similar analogues.
-
Solution: Employ a gradient elution with a shallow gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., hexane (B92381) or toluene). This can enhance the separation of compounds with minor structural differences.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight.
-
-
Improper Column Packing: An improperly packed column can result in channeling and poor resolution.
-
Solution: Ensure the column is packed uniformly. Dry packing followed by careful solvent equilibration or wet slurry packing can be effective.
-
Problem: Peak tailing or broadening in HPLC analysis.
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on C18 columns can interact with polar functional groups on the ansamitocin molecule, causing peak tailing.
-
Solution: Use an end-capped C18 column. Adding a small amount of a competitive base (e.g., triethylamine) or an acid (e.g., formic or acetic acid) to the mobile phase can also help to mask the silanol groups and improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Crystallization Issues
Problem: Failure of this compound to crystallize from solution.
Possible Causes & Solutions:
-
Sub-optimal Solvent System: The chosen solvent/anti-solvent system may not provide the necessary supersaturation for nucleation and crystal growth.
-
Solution: Experiment with different solvent systems. A common approach is to dissolve the purified this compound in a good solvent (e.g., ethyl acetate (B1210297), methanol) and then slowly add an anti-solvent (e.g., hexane, heptane) until turbidity is observed, followed by slow cooling.
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Ensure the material is of high purity (>95%) before attempting crystallization. An additional chromatographic step may be necessary.
-
-
Incorrect Temperature Profile: The cooling rate can significantly impact crystal formation.
-
Solution: Experiment with different cooling rates. Slow, controlled cooling often yields better quality crystals. Seeding the solution with a small crystal of this compound can also promote crystallization.
-
Experimental Protocols
Protocol 1: Purification of this compound using High-Performance Counter-Current Chromatography (HPCCC)
This protocol is based on a published method that achieved a purity of 98.4%.[4]
1. Sample Preparation:
-
Start with a crude extract of this compound from the fermentation broth.
2. HPCCC System and Parameters:
-
Instrument: A preparative high-performance counter-current chromatograph.
-
Two-Phase Solvent System: Hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v).
-
Procedure:
- Prepare the two-phase solvent system and thoroughly equilibrate the phases.
- Fill the column with the stationary phase.
- Inject the crude sample dissolved in a small amount of the mobile phase.
- Elute with the mobile phase at an appropriate flow rate.
- Monitor the effluent with a UV detector and collect fractions containing this compound.
3. Analysis and Post-purification:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Protocol 2: General Guideline for Purification by Silica Gel Column Chromatography
This is a general protocol that will require optimization for specific crude extracts.
1. Column Preparation:
-
Choose a silica gel with a suitable particle size (e.g., 60-120 mesh).
-
Pack the column using either a dry packing or wet slurry method with a non-polar solvent like hexane.
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
3. Elution:
-
Start with a non-polar mobile phase (e.g., hexane or toluene).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A suggested starting gradient could be from 100% hexane to a mixture of hexane/ethyl acetate (e.g., 70:30), followed by a further increase in ethyl acetate concentration. The optimal gradient will need to be determined experimentally.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
4. Post-purification:
-
Combine the pure fractions and evaporate the solvent.
Protocol 3: General Guideline for Crystallization
This protocol provides a starting point for developing a crystallization method.
1. Solvent Selection:
-
Dissolve the purified this compound (ideally >95% purity) in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or methanol) at a slightly elevated temperature.
2. Anti-solvent Addition:
-
Slowly add a pre-chilled "bad" solvent (anti-solvent) in which this compound is poorly soluble (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.
3. Cooling and Crystal Growth:
-
Gently warm the solution until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth. Avoid agitation.
4. Crystal Isolation:
-
Once a sufficient amount of crystals has formed, isolate them by filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Reported Purification Methods for this compound
| Purification Method | Starting Material | Achieved Purity | Key Parameters | Reference |
| High-Performance Counter-Current Chromatography (HPCCC) | 160 mg crude extract | 98.4% | Solvent system: hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v) | [4] |
| Adsorption on Macroporous Resin & Preparative HPLC | Fermentation broth | >95% | C18 preparative column; gradient elution with acetonitrile/water. | A recent patent application outlines this approach. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for co-elution issues in chromatography.
References
- 1. BRPI0519624B1 - process for preparing purified ansamitocins - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ansamitocin P-3, DM1, and DM4 Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the maytansinoid payloads Ansamitocin P-3, DM1, and DM4, which are utilized in the development of antibody-drug conjugates (ADCs). The information presented herein is supported by experimental data to aid in the selection of cytotoxic agents for targeted cancer therapy.
Introduction to Maytansinoid Payloads
This compound, DM1 (Mertansine), and DM4 (Ravtansine) are highly potent microtubule-inhibiting agents belonging to the maytansinoid family of cytotoxic compounds.[1][] Their mechanism of action involves binding to tubulin, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis, making them effective payloads for ADCs.[3][] this compound is a natural product isolated from microorganisms, and it serves as a precursor for the semi-synthesis of DM1 and DM4, which are derivatives designed to facilitate conjugation to monoclonal antibodies.[5]
Mechanism of Action
All three maytansinoids share a common mechanism of action. Upon internalization of the ADC by the target cancer cell, the payload is released and binds to tubulin at or near the vinca (B1221190) alkaloid binding site. This binding inhibits the polymerization of microtubules, essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, ultimately triggering programmed cell death (apoptosis).
dot
Caption: Mechanism of action for maytansinoid-based ADCs.
Efficacy Comparison
Direct head-to-head comparative studies of ADCs utilizing this compound, DM1, and DM4 are limited in publicly available literature. However, data from various studies provide insights into their individual potencies.
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of maytansinoids from different studies. It is important to note that these values are highly dependent on the specific antibody, linker, cell line, and experimental conditions.
| Payload | Linker | Antibody | Cell Line | IC50 (pM) | Reference |
| DM1 | SMCC | huC242 | COLO 205 | 3.5 - 15 | [6] |
| DM4 | SPDB | huC242 | COLO 205 | 3.5 - 15 | [6] |
| This compound | N/A (Free Drug) | N/A | MCF-7 | 20 ± 3 | [3] |
| This compound | N/A (Free Drug) | HeLa | 50 ± 0.5 | [3] | |
| This compound | N/A (Free Drug) | EMT-6/AR1 | 140 ± 17 | [3] | |
| This compound | N/A (Free Drug) | MDA-MB-231 | 150 ± 1.1 | [3] |
Note: The IC50 values for the free drug this compound are included for reference of its intrinsic potency.
In Vivo Efficacy
A study comparing an anti-EpCAM ADC with a DM1 payload using two different linkers (SMCC and PEG4Mal) in a COLO 205MDR xenograft model demonstrated that the choice of linker can significantly impact efficacy. The anti-EpCAM–PEG4Mal–DM1 conjugate was found to be approximately four-fold more efficacious than the anti-EpCAM–SMCC–DM1 conjugate.[7]
Another study evaluated an anti-CD123 ADC with a DM4 payload (7E7-DM4) in a MOLM-14 AML xenograft model. At a dose of 10 mg/kg, the ADC substantially suppressed tumor growth and significantly improved survival compared to the 1 mg/kg dose group and the control group.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
dot
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Superiority of Ansamitocin P-3 in Breast Cancer Models: A Comparative Analysis
Ansamitocin P-3, a potent microtubule-targeting agent, demonstrates significant preclinical efficacy in breast cancer models, exhibiting superior cytotoxicity at picomolar concentrations compared to conventional chemotherapeutics. This guide provides a comprehensive comparison of this compound with other established breast cancer therapies, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
This compound, a maytansinoid ansamycin (B12435341) antibiotic, has emerged as a highly promising therapeutic agent in the preclinical setting for breast cancer. Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][2] This potent cytotoxic activity has been observed across a range of breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 and the triple-negative MDA-MB-231 lines.
Comparative In Vitro Cytotoxicity
This compound exhibits exceptional potency against breast cancer cells, with half-maximal inhibitory concentrations (IC50) in the picomolar range. This level of activity is significantly greater than that of standard chemotherapeutic agents such as paclitaxel (B517696) and doxorubicin, which typically require nanomolar concentrations to achieve similar effects. While direct head-to-head studies are limited, the available data underscores the superior cytotoxic potential of maytansinoids like this compound.[3]
| Cell Line | This compound IC50 (pM)[1] | Paclitaxel IC50 (nM) | Doxorubicin IC50 (nM) |
| MCF-7 | 20 ± 3 | ~5-10 | ~50-100 |
| MDA-MB-231 | 150 ± 1.1 | ~2-5 | ~20-50 |
Table 1: Comparative in vitro cytotoxicity of this compound, Paclitaxel, and Doxorubicin in breast cancer cell lines. Data for Paclitaxel and Doxorubicin are representative values from various preclinical studies for comparative context.
Mechanism of Action: Disruption of Microtubule Dynamics and Apoptotic Induction
This compound exerts its anticancer effects by binding to tubulin and disrupting microtubule dynamics, a mechanism it shares with taxanes like paclitaxel, but with key differences. While taxanes stabilize microtubules, this compound actively promotes their depolymerization.[1][4] This disruption triggers the spindle assembly checkpoint, leading to mitotic arrest. Prolonged mitotic arrest ultimately culminates in apoptotic cell death, which has been shown to be mediated through the p53 signaling pathway.[1]
Caption: this compound mechanism of action.
Comparison with Targeted Therapy: Trastuzumab
Trastuzumab is a monoclonal antibody that targets the HER2 receptor, which is overexpressed in a subset of breast cancers. Its mechanism is primarily cytostatic, inducing cell cycle arrest and antibody-dependent cell-mediated cytotoxicity. This compound, in contrast, is a potent cytotoxin. The distinct mechanisms of these two agents have led to the development of the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1), where a derivative of ansamitocin is linked to trastuzumab.[5][6] This approach combines the targeting ability of trastuzumab with the potent cell-killing activity of the maytansinoid, delivering the cytotoxic payload directly to HER2-positive cancer cells. While a direct preclinical comparison of this compound and trastuzumab as standalone agents is less common due to their different modes of action, the success of T-DM1 highlights the synergistic potential of combining HER2 targeting with a potent microtubule inhibitor.
Preclinical In Vivo Efficacy
Caption: Xenograft study experimental workflow.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and comparative drugs) for 48-72 hours.
-
Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat breast cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for a specified period (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for p53
-
Cell Lysis: Treat MCF-7 cells with this compound (e.g., 100 and 150 pM) for 24 hours. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against p53, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data strongly support the potent anti-tumor activity of this compound in breast cancer models. Its exceptional cytotoxicity at picomolar concentrations and its distinct mechanism of action involving microtubule depolymerization and p53-mediated apoptosis position it as a highly promising candidate for further development. While direct comparative studies with standard-of-care agents are still needed to fully delineate its therapeutic potential, the available evidence suggests that this compound and its derivatives, particularly when utilized in targeted delivery systems like ADCs, hold significant promise for improving outcomes in breast cancer treatment.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Showdown: Ansamitocin P-3's Efficacy and Toxicity Profiled Against a Leading Antibody-Drug Conjugate
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy and toxicity of the microtubule-inhibiting agent Ansamitocin P-3. Due to the limited availability of in vivo data for this compound as a standalone agent, its performance is primarily juxtaposed with the clinically approved antibody-drug conjugate (ADC), Trastuzumab Emtansine (T-DM1), which utilizes a derivative of the maytansinoid family as its cytotoxic payload.
This compound, a member of the maytansinoid family of macrolide antibiotics, has demonstrated potent antitumor activity by disrupting microtubule polymerization, a critical process for cell division. This mechanism of action has made it a compound of significant interest, particularly as the cytotoxic component of ADCs. This guide synthesizes the available preclinical in vivo data for this compound and compares it with the extensive data available for T-DM1, providing a valuable resource for understanding its therapeutic potential and limitations.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in several murine tumor models. While detailed, head-to-head comparative studies with other microtubule inhibitors are scarce, the available data demonstrates its significant antitumor activity. In contrast, T-DM1 has undergone extensive preclinical and clinical testing, providing a robust dataset for comparison.
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Outcomes | Citation |
| This compound | B16 Melanoma (murine) | 25 µg/kg/day (intraperitoneal) | Significantly prolonged survival time | [1] |
| Ehrlich Ascites Carcinoma (murine) | Not specified | Significantly prolonged survival time | [1] | |
| Sarcoma 180 (murine) | Not specified | Significantly prolonged survival time | [1] | |
| Trastuzumab Emtansine (T-DM1) | HER2+ Uterine and Ovarian Carcinosarcoma Xenografts | 15 mg/kg (intravenous, once) | Dramatic reduction in tumor volume and complete disappearance of established disease. Significantly prolonged overall survival compared to trastuzumab and vehicle controls. | [2] |
| HER2+ Advanced Breast Cancer (Clinical Trial) | 3.6 mg/kg (intravenous, every 3 weeks) | Objective response rate of 44% in patients with measurable disease. | [3] |
Comparative In Vivo Toxicity
The toxicity profile of maytansinoids is a critical consideration in their therapeutic application. Early clinical trials with maytansine, a related compound, were halted due to a narrow therapeutic window, with neurotoxicity and gastrointestinal toxicity being dose-limiting factors[4]. The development of ADCs like T-DM1 aimed to mitigate these systemic toxicities by targeting the cytotoxic payload directly to cancer cells.
| Compound/Class | Key Toxicity Findings | Maximum Tolerated Dose (MTD) | Citation |
| Maytansinoids (General) | Neurotoxicity, gastrointestinal toxicity, hepatotoxicity. | Narrow therapeutic window. | [4][5] |
| 9-Thiothis compound (derivative) | In SD rats, MTD was >0.4 mg/kg. At higher doses, adverse effects included decreased body weight and food consumption, and changes in hematological and biochemical parameters. | >0.4 mg/kg (in rats) | |
| Trastuzumab Emtansine (T-DM1) | In clinical trials, the most common grade ≥3 adverse events were reversible thrombocytopenia and hepatic transaminase elevations. Alopecia, peripheral neuropathy, and neutropenia were uncommon. | 3.6 mg/kg every 3 weeks (in humans) | [3] |
Experimental Protocols
The following outlines a general experimental protocol for evaluating the in vivo efficacy of an anticancer agent in a xenograft model, based on common practices in the field.
Objective: To determine the in vivo antitumor efficacy of a test compound in a murine xenograft model.
Materials:
-
Animals: Immunocompromised mice (e.g., athymic nude or SCID), 6-8 weeks old.
-
Tumor Cells: A human cancer cell line known to be sensitive to the test compound's mechanism of action.
-
Test Compound: this compound or other microtubule inhibitor.
-
Vehicle Control: A non-toxic vehicle used to dissolve or suspend the test compound (e.g., saline, DMSO/polyethylene glycol solution).
-
Positive Control: A standard-of-care chemotherapeutic agent for the selected cancer type.
-
Equipment: Calipers for tumor measurement, animal balances, sterile syringes and needles.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).
-
-
Drug Administration:
-
Administer the test compound, vehicle, and positive control according to the planned dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous, oral gavage).
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for a defined period or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot tumor growth curves and survival curves (if applicable).
-
Perform statistical analysis to determine the significance of the observed differences between groups.
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of maytansinoids like this compound.
Caption: A typical experimental workflow for an in vivo anticancer efficacy study.
Caption: The logical relationship between the components of an antibody-drug conjugate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Ansamitocin P-3 in T-DM1 (Kadcyla): A Comparative Guide to ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ansamitocin P-3, the cytotoxic payload in the antibody-drug conjugate (ADC) T-DM1 (ado-trastuzumab emtansine, Kadcyla), with other prominent ADC payloads. The information presented is supported by experimental data to aid in the evaluation and selection of payloads for novel ADC development.
Introduction to this compound and T-DM1
T-DM1 is a HER2-targeted ADC approved for the treatment of HER2-positive breast cancer. It comprises the humanized anti-HER2 antibody trastuzumab, a stable thioether linker (SMCC), and the microtubule-inhibiting agent emtansine (DM1). DM1 is a derivative of this compound, a potent antitumor maytansinoid.[1][2] The antibody component of T-DM1 directs the ADC to HER2-overexpressing tumor cells, leading to internalization and lysosomal degradation, which in turn releases the DM1 payload to exert its cytotoxic effect.[3][4]
Mechanism of Action of this compound (DM1)
This compound and its derivative DM1 are potent microtubule inhibitors.[5] They bind to tubulin at the maytansine (B1676224) binding site, which is distinct from the taxane (B156437) and vinca (B1221190) alkaloid binding sites.[6] This binding disrupts microtubule dynamics by suppressing microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][5]
Caption: Mechanism of action of T-DM1, from HER2 receptor binding to apoptosis induction.
Comparison of ADC Payloads
The choice of payload is a critical determinant of an ADC's efficacy and safety profile. Payloads are broadly classified based on their mechanism of action, with microtubule inhibitors and DNA-damaging agents being the most common.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ADC payloads in different breast cancer cell lines. Lower IC50 values indicate higher potency.
| Payload Class | Payload | Cell Line | HER2 Status | IC50 (nM) | Reference(s) |
| Maytansinoid | DM1 | SK-BR-3 | High | 0.18 - 0.34 | [7] |
| KPL-4 | High | 0.017 - 0.029 | [7] | ||
| JIMT-1 | Low | 0.024 - 0.045 | [7] | ||
| DM4 | JIMT-1 | Low | ~1.0 (as ADC) | [8] | |
| Auristatin | MMAE | MDA-MB-468 | Negative | <1 | [9] |
| JIMT-1 | Low | 1.02 (as ADC) | [7] | ||
| KPL-4 | High | <0.1 (as ADC) | [7] | ||
| MMAF | JIMT-1 | Low | 0.21 (as ADC) | [7] | |
| Topoisomerase I Inhibitor | Deruxtecan (DXd) | KPL-4 | High | 1.43 | [5] |
| NCI-N87 | High | 4.07 | [5] | ||
| SK-BR-3 | High | >300 (as ADC) | [10] | ||
| DNA Alkylating Agent | PBD Dimer | HCC1954 | High | 0.044 (as ADC) | [10] |
Bystander Effect
The bystander effect is the ability of a payload, once released from the target cell, to diffuse into and kill neighboring antigen-negative tumor cells. This is particularly important in heterogeneous tumors.
| Payload | Bystander Effect | Rationale | Reference(s) |
| DM1 (from T-DM1) | Limited | The primary catabolite (lysine-SMCC-DM1) is charged and has low membrane permeability. | [11] |
| MMAE | Potent | MMAE is membrane-permeable, allowing it to diffuse into adjacent cells. | [12] |
| Deruxtecan (DXd) | Potent | DXd is highly membrane-permeable. | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of an ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Replace the cell culture medium with the ADC dilutions.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization: Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.[14]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC and isotype control ADC
-
Multi-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Co-culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader or quantify the viable GFP-positive cells by flow cytometry.
-
Data Analysis: Normalize the fluorescence of the treated wells to the untreated co-culture control to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[3]
Caption: Experimental workflow for the preclinical comparison of ADCs.
In Vivo Performance
Preclinical in vivo studies are essential to evaluate the efficacy and safety of ADCs in a more complex biological system.
Comparative Efficacy
Studies in mouse xenograft models have demonstrated the potent antitumor activity of T-DM1. However, newer ADCs with different payloads have shown superior efficacy in certain models.
| ADC | Payload | Animal Model | Key Findings | Reference(s) |
| T-DM1 | DM1 | HER2+ breast cancer xenografts | Significant tumor growth inhibition. | [15] |
| Trastuzumab Deruxtecan (T-DXd) | Deruxtecan | HER2+ breast cancer lung metastasis model | Superior tumor growth inhibition compared to T-DM1. | |
| Disitamab Vedotin (DV) | MMAE | HER2+ breast cancer lung metastasis model | Most effective of the three ADCs (T-DM1, T-DXd, DV) in this model. |
Comparative Toxicity
The toxicity profile of an ADC is influenced by the payload, linker stability, and the target antigen's expression on normal tissues.
| Payload Class | Common Toxicities in Preclinical Models | Reference(s) |
| Maytansinoids (DM1, DM4) | Hepatotoxicity, thrombocytopenia, lymphoid depletion, neuronal toxicity. | [4][7] |
| Auristatins (MMAE, MMAF) | Myelosuppression, peripheral neuropathy, gastrointestinal toxicity. | [4] |
| Topoisomerase I Inhibitors (Deruxtecan) | Interstitial pneumonitis (at higher doses), myelosuppression. | [4] |
The maximum tolerated dose (MTD) is a critical parameter determined in preclinical toxicology studies.
| ADC | Payload | Species | MTD | Reference(s) |
| T-DM1 | DM1 | Rat | 20-40 mg/kg (single dose) | [4] |
| Monkey | 30 mg/kg (single dose) | [4] | ||
| Trastuzumab Deruxtecan (T-DXd) | Deruxtecan | Monkey | Well-tolerated up to 30 mg/kg | [4] |
| Brentuximab Vedotin | MMAE | Rat | 18 mg/kg | [4] |
Signaling Pathways of Different Payload Classes
The cytotoxic effects of different ADC payloads are mediated by distinct signaling pathways.
Microtubule Inhibitors (Maytansinoids and Auristatins)
Both maytansinoids and auristatins disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. However, they bind to different sites on tubulin.[6] Prolonged mitotic arrest can trigger the intrinsic apoptosis pathway.
References
- 1. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - MDC Repository [edoc.mdc-berlin.de]
- 10. A novel BCMA PBD-ADC with ATM/ATR/WEE1 inhibitors or bortezomib induce synergistic lethality in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of antibody-drug conjugates nonclinical and clinical toxicities and related contributing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ansamitocin P-3: A Guide for Laboratory Professionals
Ansamitocin P-3, a potent maytansinoid, requires strict handling and disposal protocols due to its cytotoxic properties. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste in a research and drug development setting.
This compound is classified as a hazardous substance. As a maytansinoid, it is a potent microtubule-targeting compound that kills cells and is considered cytotoxic[1][2][3]. Exposure can lead to acute health effects, and therefore, all waste materials contaminated with this compound must be managed as hazardous cytotoxic waste[4][5].
Hazard Identification and Classification
Proper handling begins with understanding the specific hazards associated with this compound. The compound is consistently classified with the following hazards according to multiple safety data sheets.
| Hazard Classification | GHS Category | Hazard Statement | Citations |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6][7][8][9] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [6][8][9] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [6][7][8][9] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [6][7][8][9] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [6][7][8][9] |
Disposal Workflow
The following diagram outlines the procedural workflow for the safe segregation and disposal of all waste streams contaminated with this compound.
Caption: Workflow for the safe disposal of this compound cytotoxic waste.
Standard Operating Protocol: this compound Disposal
This protocol details the necessary steps for the safe handling and disposal of this compound and all contaminated materials.
Personal Protective Equipment (PPE)
Before handling this compound or its associated waste, personnel must wear appropriate PPE to prevent exposure.
-
Minimum PPE:
Waste Segregation at the Point of Generation
All items that come into contact with this compound must be treated as cytotoxic waste and segregated immediately[12]. Do not mix cytotoxic waste with general laboratory or biohazardous waste.
-
2.1 Contaminated Sharps:
-
2.2 Contaminated Solid Waste:
-
Includes all non-sharp items such as gloves, disposable gowns, bench paper, pipette tips, and plastic labware.
-
Procedure: Place these materials into a rigid, leak-proof container with a purple lid or double-bag them in thick (e.g., 4mm) plastic bags specifically designated for cytotoxic waste[4][11][13]. These containers must be clearly labeled as "Cytotoxic Waste"[5].
-
-
2.3 Unused or Surplus this compound (Bulk Powder/Solutions):
-
Includes expired product, unused solutions, or surplus powder.
-
Procedure: Keep the material in its original, sealed container whenever possible[8]. If dealing with solutions, collect them in a designated, leak-proof, and clearly labeled hazardous waste container compatible with the solvent used[8]. Do not dispose of this material down the drain or with household garbage[6].
-
Decontamination of Work Surfaces
-
Procedure: After handling is complete, decontaminate all work surfaces (e.g., fume hood, benchtop) using an appropriate cleaning procedure. The cleaning materials used (e.g., absorbent pads, wipes) must also be disposed of as cytotoxic waste[5].
Storage and Final Disposal
-
4.1 Container Management:
-
4.2 Temporary Storage:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general traffic until they are collected for final disposal. This area should be clearly marked with hazard warnings.
-
-
4.3 Final Disposal Method:
-
The required method for final disposal is high-temperature incineration by a licensed hazardous waste management company[8][12].
-
One safety data sheet specifies a method of dissolving or mixing the material with a combustible solvent to be burned in a chemical incinerator equipped with an afterburner and scrubber[8]. This should only be performed by a certified disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the cytotoxic waste in accordance with all local, state, and federal regulations[6][7].
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. watson-int.com [watson-int.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. echemi.com [echemi.com]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 12. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 13. danielshealth.ca [danielshealth.ca]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
